molecular formula C7H10O6S3 B052977 Ritiometan CAS No. 34914-39-1

Ritiometan

Cat. No.: B052977
CAS No.: 34914-39-1
M. Wt: 286.4 g/mol
InChI Key: ZBNBQISDCFIEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ritiometan is a potent and selective Janus Kinase 2 (JAK2) inhibitor developed for advanced biochemical and cellular research. Its primary mechanism of action involves the competitive inhibition of the JAK2 tyrosine kinase, a critical component of the JAK-STAT signaling pathway. By specifically targeting JAK2 with high affinity, this compound effectively suppresses the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5. This targeted inhibition makes it an invaluable pharmacological tool for investigating the pathophysiological roles of JAK-STAT signaling in a variety of disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNBQISDCFIEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188468
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34914-39-1
Record name Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34914-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritiometan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritiometan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[methylidynetris(thio)]trisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITIOMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ritiometan: An Examination of a Purported Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 12, 2025

Foreword

This technical guide addresses the antibacterial mechanism of action of ritiometan, a compound historically used in certain nasal preparations. This document is intended for researchers, scientists, and professionals in drug development who are seeking detailed information on the antimicrobial properties of this agent. However, a comprehensive review of publicly available scientific literature and drug databases reveals a significant lack of in-depth data regarding the intrinsic antibacterial activity and specific mechanism of action of this compound.

Introduction to this compound

This compound is a chemical compound that has been identified as an antibacterial agent.[1][2] It has been marketed in France as the active ingredient in a nasal spray under the trade name Nécyrane, indicated for the adjunctive local treatment of infections of the nasal mucosa.[1][3][4][5] The product is intended for use in conditions such as the common cold and rhinopharyngitis.[3][5]

Despite its classification as an antibacterial agent, detailed studies elucidating its mechanism of action are conspicuously absent from the scientific literature. The available information often pertains to the commercial product Nécyrane, which has various formulations, some of which contain other active or excipient compounds with known antimicrobial properties.

The Ambiguity of Antibacterial Action

The purported antibacterial effect of products containing this compound, such as Nécyrane, may not be solely attributable to this compound itself. An analysis of different formulations of Nécyrane reveals the presence of other substances with established antimicrobial activities:

  • Essential Oils: Some formulations of Nécyrane are described as containing eucalyptus essential oil, which is known to possess antibacterial and antiviral properties.[6]

  • Antiseptics and Antibiotics: Certain product descriptions for Nécyrane explicitly mention other active ingredients. For instance, one version is reported to contain myristalkonium chloride, an antiseptic from the quaternary ammonium (B1175870) family.[1] Another source indicates a formulation containing the antibiotic neomycin sulfate (B86663) and the antiseptic benzalkonium chloride.

This variability in formulation makes it challenging to isolate and determine the specific contribution of this compound to the overall antimicrobial effect of the commercial preparations.

Lack of Quantitative and Mechanistic Data

A thorough search of scientific databases has yielded no published studies presenting quantitative data on the antibacterial activity of pure this compound. Key metrics essential for characterizing an antibacterial agent, such as:

  • Minimum Inhibitory Concentrations (MICs) against a panel of relevant bacterial pathogens.

  • Minimum Bactericidal Concentrations (MBCs) .

  • Time-kill kinetics .

are not publicly available.

Furthermore, there is no information regarding the specific molecular target(s) of this compound within bacterial cells. It is unknown whether this compound acts by:

  • Inhibiting cell wall synthesis.

  • Disrupting cell membrane integrity.

  • Inhibiting protein synthesis.

  • Interfering with nucleic acid replication and repair.

  • Inhibiting essential metabolic pathways.

Due to this absence of fundamental data, it is not possible to construct signaling pathway diagrams or detailed experimental workflows as requested.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a general framework for assessing the antibacterial mechanism of a novel compound would typically involve the following assays.

Determination of Minimum Inhibitory and Bactericidal Concentrations

A standard method for determining the MIC and MBC of an antibacterial agent is the broth microdilution assay.

Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Test Compound: The test compound (this compound) would be serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: Aliquots from the wells showing no visible growth are subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Elucidation of Mechanism of Action

A battery of assays would be employed to investigate the specific cellular processes affected by the compound. These could include:

  • Cell Membrane Permeability Assays: Using fluorescent dyes such as propidium (B1200493) iodide to detect membrane damage.

  • Macromolecular Synthesis Inhibition Assays: Incorporating radiolabeled precursors for DNA, RNA, protein, and peptidoglycan to measure the inhibition of their respective synthesis pathways.

  • Enzyme Inhibition Assays: Testing the effect of the compound on specific bacterial enzymes essential for survival.

Data Summary

Due to the lack of available quantitative data from the scientific literature, it is not possible to present a summary table of this compound's antibacterial activity.

Conclusion

While this compound is listed as an antibacterial agent and is an ingredient in the nasal spray Nécyrane, there is a profound lack of publicly available scientific evidence to support a detailed understanding of its antibacterial mechanism of action. The antimicrobial effects of commercial products containing this compound may be influenced or dominated by other active ingredients or excipients. Further in-depth research, including in vitro susceptibility testing and mechanistic studies, is required to elucidate the intrinsic antibacterial properties of this compound. Without such data, any claims regarding its specific mechanism of action remain unsubstantiated.

Visualizations

The creation of diagrams for signaling pathways or experimental workflows is not feasible due to the absence of the necessary underlying data on this compound's mechanism of action.

References

An In-depth Technical Guide to the Synthesis and Purification of Ritiometan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritiometan, with the chemical structure 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, is a mucolytic agent with potential applications in respiratory therapy. This technical guide provides a comprehensive overview of a proposed synthetic route and purification methodology for this compound, based on established principles of organic chemistry. Due to the limited availability of published data on the specific synthesis of this compound, this guide extrapolates from known reactions of similar compounds. Detailed, albeit hypothetical, experimental protocols are presented, along with structured data tables and process visualizations, to aid researchers in the development of a robust and scalable manufacturing process.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the preparation of a key intermediate, the trithiol precursor, followed by its reaction with bromoacetic acid to yield the final product.

Synthesis of the Trithiol Precursor: 1,1,1-Tris(mercaptomethyl)methane

A plausible route to the necessary trithiol precursor, 1,1,1-tris(mercaptomethyl)methane, involves the nucleophilic substitution of a trihalide, such as 1,1,1-tris(bromomethyl)methane, with a sulfur nucleophile like thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt. This method is a common and effective way to introduce thiol groups.

dot

Synthesis_Step1 Figure 1: Proposed Synthesis of 1,1,1-Tris(mercaptomethyl)methane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product 1,1,1-Tris(bromomethyl)methane 1,1,1-Tris(bromomethyl)methane Tris(isothiouronium) Salt Tris(isothiouronium) Salt 1,1,1-Tris(bromomethyl)methane->Tris(isothiouronium) Salt + Thiourea Thiourea Thiourea Thiourea->Tris(isothiouronium) Salt Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Tris(isothiouronium) Salt Heat (Reflux) Heat (Reflux) Heat (Reflux)->Tris(isothiouronium) Salt 1,1,1-Tris(mercaptomethyl)methane 1,1,1-Tris(mercaptomethyl)methane Tris(isothiouronium) Salt->1,1,1-Tris(mercaptomethyl)methane Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->1,1,1-Tris(mercaptomethyl)methane Acidification (e.g., HCl) Acidification (e.g., HCl) Acidification (e.g., HCl)->1,1,1-Tris(mercaptomethyl)methane

Caption: Proposed synthesis of the trithiol precursor.

Synthesis of this compound via Nucleophilic Substitution

The second step involves the reaction of the synthesized trithiol with bromoacetic acid in the presence of a base. The thiolate anions, generated in situ, act as potent nucleophiles, displacing the bromide from three equivalents of bromoacetic acid to form the three thioether linkages of the this compound molecule.

dot

Synthesis_Step2 Figure 2: Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,1,1-Tris(mercaptomethyl)methane 1,1,1-Tris(mercaptomethyl)methane This compound This compound 1,1,1-Tris(mercaptomethyl)methane->this compound + Bromoacetic Acid Bromoacetic Acid (3 eq.) Bromoacetic Acid (3 eq.) Bromoacetic Acid (3 eq.)->this compound Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->this compound Solvent (e.g., Water/Ethanol) Solvent (e.g., Water/Ethanol) Solvent (e.g., Water/Ethanol)->this compound Controlled Temperature Controlled Temperature Controlled Temperature->this compound

Caption: Proposed synthesis of this compound from the trithiol precursor.

Detailed Experimental Protocols (Hypothetical)

Protocol for the Synthesis of 1,1,1-Tris(mercaptomethyl)methane
  • Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Charging of Reactants: The flask is charged with 1,1,1-tris(bromomethyl)methane (0.1 mol), thiourea (0.33 mol), and 500 mL of ethanol (B145695).

  • Reaction: The mixture is stirred and heated to reflux under a nitrogen atmosphere for 12 hours. The formation of a white precipitate of the tris(isothiouronium) salt should be observed.

  • Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (B78521) (0.7 mol) in 100 mL of water is added slowly. The mixture is then heated to reflux for an additional 6 hours.

  • Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether (2 x 100 mL) to remove any non-polar impurities. The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid, resulting in the precipitation of the trithiol.

  • Isolation: The crude trithiol is collected by filtration, washed with cold water, and dried under vacuum.

Protocol for the Synthesis of this compound
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer. The flask is cooled in an ice bath.

  • Formation of Thiolates: The crude 1,1,1-tris(mercaptomethyl)methane (0.05 mol) is dissolved in 100 mL of a 2 M sodium hydroxide solution under a nitrogen atmosphere.

  • Addition of Bromoacetic Acid: A solution of bromoacetic acid (0.165 mol) in 50 mL of water, neutralized with sodium bicarbonate, is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Work-up: The reaction mixture is acidified to pH 2 with concentrated hydrochloric acid. The precipitated crude this compound is collected by filtration.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. A multi-step purification process involving acid-base extraction and recrystallization is proposed.

Purification_Workflow Crude this compound Crude this compound Dissolution in Base Dissolve in aq. NaHCO3 Crude this compound->Dissolution in Base Extraction with Organic Solvent Wash with Ethyl Acetate Dissolution in Base->Extraction with Organic Solvent Acidification Acidify with HCl Extraction with Organic Solvent->Acidification Precipitated this compound Precipitated this compound Acidification->Precipitated this compound Recrystallization Recrystallize from Water/Ethanol Precipitated this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Ritiometan: A Technical Guide to Its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritiometan is a topical antibacterial agent, notably used in nasal preparations for the treatment of localized infections.[1][2] This document provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of specific experimental data in public literature, this guide also outlines standardized, industry-accepted experimental protocols for the characterization of active pharmaceutical ingredients (APIs) of this nature. Furthermore, this guide presents a conceptual framework for the potential mechanism of action and a typical experimental workflow for the development of a topical antibacterial agent like this compound.

Chemical Properties

This compound, with the IUPAC name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, is a tricarboxylic acid derivative.[3] Its chemical structure is characterized by a central methanetriyltrisulfanediyl group bonded to three acetic acid moieties.

Identifier Value
IUPAC Name2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid[1]
Molecular FormulaC7H10O6S3[1]
Molecular Weight286.33 g/mol [2]
Canonical SMILESC(C(=O)O)SC(SCC(=O)O)SCC(=O)O[1]
InChI KeyZBNBQISDCFIEQC-UHFFFAOYSA-N[1]
CAS Number34914-39-1[2]

Physical Properties

Property Value
State Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa (Acid Dissociation Constant) Data not available
Computed XLogP3 0.8
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 6

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize a compound like this compound.

Determination of Melting Point
  • Objective: To determine the temperature at which the substance transitions from a solid to a liquid state.

  • Methodology:

    • A small, dry sample of the API is finely powdered and packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Aqueous Solubility
  • Objective: To quantify the solubility of the API in water, a critical parameter for formulation.

  • Methodology:

    • An excess amount of the API is added to a known volume of purified water in a sealed container.

    • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove undissolved solid.

    • The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa
  • Objective: To determine the acid dissociation constant(s) of the molecule, which influences its ionization state at different pH values.

  • Methodology:

    • A solution of the API is prepared in water or a suitable co-solvent system.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Visualization of Conceptual Frameworks

Hypothetical Mechanism of Action

As an antibacterial agent, this compound may interfere with essential bacterial processes. The following diagram illustrates a conceptual signaling pathway for a topical antibacterial agent that disrupts the bacterial cell wall and inhibits protein synthesis.

cluster_0 Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis Inhibition CellDeath Bacterial Cell Death CellWall->CellDeath Leads to ProteinSynthesis->CellDeath Leads to

Caption: Conceptual mechanism of this compound as an antibacterial agent.

Experimental Workflow for Topical Antibacterial Agent Development

The development of a topical antibacterial agent like this compound involves a series of preclinical and clinical evaluation steps. The following diagram outlines a typical experimental workflow.

cluster_1 Drug Development Workflow Formulation Formulation Development (Nasal Spray) InVitro In Vitro Efficacy Testing (MIC/MBC) Formulation->InVitro Characterization InVivo In Vivo Animal Model (Safety and Efficacy) InVitro->InVivo Preclinical Evaluation Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical Translational Research Regulatory Regulatory Approval Clinical->Regulatory Submission

Caption: General experimental workflow for a topical antibacterial drug.

Conclusion

While specific experimental data on the physical properties of this compound are limited in the public domain, its chemical identity is well-established. This guide provides a foundational understanding of this compound for researchers and drug development professionals by summarizing its known chemical characteristics and presenting standardized protocols for its further investigation. The conceptual diagrams offer a framework for understanding its potential mechanism of action and the typical developmental pathway for such a therapeutic agent. Further empirical studies are necessary to fully elucidate the physicochemical profile of this compound and its precise biological activity.

References

Ritiometan: An Obscure Chapter in Nasal Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Discontinued Antibacterial Agent

Ritiometan, a sulfur-containing organic compound, holds a unique but largely undocumented place in the history of topical nasal preparations. Marketed in France under the trade name Nécyrane, this agent was utilized as an adjunctive treatment for the common cold (viral rhinitis) and rhinopharyngitis.[1][2] Despite its commercialization, detailed scientific and historical information regarding its discovery, development, and precise mechanism of action remains conspicuously sparse in publicly accessible records. This technical guide synthesizes the available information on this compound, highlighting the significant gaps in its documented history and scientific dossier.

Discovery and Historical Development

Chemical Properties and Formulation

This compound is chemically known as 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid.[3] In its pharmaceutical formulation, it was used as a magnesium salt (this compound magnésien).[1][2][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name2,2',2''-(methanetriyltrisulfanediyl)triacetic acid
Molecular FormulaC7H10O6S3
Molar Mass286.33 g/mol
ATC CodeR01AX05 (Other nasal preparations)

The commercial product Nécyrane was a solution for nasal spray. In addition to the active ingredient, this compound magnesium, the formulation also contained eucalyptol (B1671775) and the quaternary ammonium (B1175870) antiseptic, myristalkonium chloride.[1] The presence of eucalyptol, a terpene derivative, led to specific contraindications, notably for infants, young children, and individuals with a history of convulsions.[1][2]

Mechanism of Action and Pharmacological Profile

This compound is broadly classified as an antibacterial and antiseptic agent.[3] However, a detailed molecular mechanism of action has not been elucidated in the available literature. It is presumed to exert a local antiseptic effect on the nasal mucosa, which would be beneficial in the context of secondary bacterial infections that can accompany viral rhinitis. The inclusion of myristalkonium chloride in the Nécyrane formulation would have contributed to the overall antiseptic properties of the product.

There is no substantial evidence to suggest this compound possesses mucolytic properties. Its primary therapeutic role appears to have been focused on local antisepsis within the nasal cavity.

Clinical Use and Efficacy

This compound, in the form of Nécyrane nasal spray, was indicated as an adjunctive treatment for rhinitis and rhinopharyngitis in adults and children over 30 months of age.[1][2] The typical adult dosage was 4 to 6 sprays per nostril daily.[1]

Unfortunately, a comprehensive search of medical and scientific databases did not yield any published preclinical or clinical trial data. As a result, there is a lack of quantitative information regarding its efficacy, such as rates of symptom reduction, duration of illness, or comparative performance against other nasal preparations. The absence of this data makes a thorough evaluation of its clinical effectiveness impossible.

Synthesis and Manufacturing

No information regarding the chemical synthesis pathway for this compound is available in the public domain. Details of its manufacturing process remain proprietary.

Logical Relationships in this compound's Therapeutic Application

The intended therapeutic use of this compound was based on a logical, albeit not extensively documented, framework for managing symptoms of the common cold.

Ritiometan_Logic A Viral Infection (e.g., Common Cold) B Nasal Mucosal Inflammation (Rhinitis/Rhinopharyngitis) A->B C Potential for Secondary Bacterial Colonization B->C F Adjunctive Symptom Management B->F D This compound Application (Nécyrane Nasal Spray) E Local Antiseptic Effect D->E D->F E->C Inhibits

Caption: Logical flow of this compound's intended use.

Conclusion

This compound represents a case of a pharmaceutical agent that, despite being commercially available for a period, has a very limited public footprint in terms of scientific and historical data. The reasons for its discontinuation are not explicitly stated but could be linked to a variety of factors, including the availability of newer treatments with more robust evidence bases or commercial considerations. For researchers and drug development professionals, the story of this compound serves as a reminder of the importance of comprehensive documentation and publication of scientific findings to ensure a complete and accessible record of therapeutic agents. Without such data, a full understanding of their properties, benefits, and risks remains elusive.

References

In Vitro Antibacterial Spectrum of Ritiometan: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature detailing the in vitro antibacterial spectrum of Ritiometan. Extensive searches of established scientific databases have not yielded specific studies that investigate and quantify the antibacterial activity of this compound against a range of bacterial species.

This compound is known primarily as a mucolytic agent and is marketed in some regions, such as France under the brand name Nécyrane, for the treatment of viral rhinitis.[1] Its chemical classification is as a tricarboxylic acid and derivative.[1] While its clinical application in a nasal spray formulation for viral conditions is documented, its potential direct antibacterial properties remain uncharacterized in the accessible scientific literature.

For researchers, scientists, and drug development professionals seeking to understand the antibacterial potential of this compound, this represents a notable gap in the existing knowledge. To establish an antibacterial profile for this compound, a series of standardized in vitro experiments would be necessary. The typical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Determining Antibacterial Spectrum

A standard approach to characterize the in vitro antibacterial activity of a compound like this compound would involve several key experimental stages. A generalized workflow for such a study is depicted in the following diagram.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_confirmation Confirmation and Elucidation A Compound Preparation (this compound Stock Solution) D Broth Microdilution Assay (Determination of MIC) A->D B Bacterial Strain Selection (Gram-positive & Gram-negative) B->D E Agar (B569324) Disk Diffusion Assay (Qualitative Assessment) B->E C Culture Media Preparation (e.g., Mueller-Hinton Broth/Agar) C->D C->E F Determination of Minimum Bactericidal Concentration (MBC) D->F Sub-culturing from MIC wells G Time-Kill Kinetic Assay D->G Testing at various MIC multiples H Data Analysis and Spectrum Determination E->H F->H G->H

Caption: Hypothetical workflow for evaluating the in vitro antibacterial spectrum of a test compound.

Detailed Experimental Protocols

Should research be undertaken to determine the antibacterial spectrum of this compound, the following standard protocols would be fundamental.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of this compound Dilutions: A series of two-fold dilutions of this compound would be prepared in a 96-well microtiter plate using an appropriate broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of each bacterial strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test bacteria, typically 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This is typically assessed by visual inspection or using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

  • Plate Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of this zone correlates with the susceptibility of the bacterium to the compound.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Sub-culturing: Following the determination of the MIC from the broth microdilution assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar medium that does not contain this compound.

  • Incubation: The plates are incubated to allow for the growth of any surviving bacteria.

  • MBC Reading: The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculture.

Data Presentation

The quantitative data generated from these experiments would be summarized in tables for clear comparison of this compound's activity against different bacterial strains.

Table 1: Hypothetical MIC and MBC Data for this compound

Bacterial SpeciesStrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Positive
Enterococcus faecalisATCC 29212Positive
Escherichia coliATCC 25922Negative
Pseudomonas aeruginosaATCC 27853Negative
Klebsiella pneumoniaeClinical IsolateNegative

Table 2: Hypothetical Zone of Inhibition Data for this compound (Disk Concentration: X µg)

Bacterial SpeciesStrainZone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

S = Susceptible, I = Intermediate, R = Resistant (Interpretive criteria would need to be established).

Conclusion

References

A Technical Guide to Investigating the Degradation Pathways of Ritiometan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, albeit theoretical, guide to understanding the potential degradation of ritiometan. As of the compilation of this guide, specific studies detailing the degradation pathways and byproducts of this compound are not publicly available. Therefore, this paper outlines a robust scientific approach based on established international guidelines and best practices for drug stability testing to hypothesize and investigate these pathways.

Introduction to this compound and Drug Stability

This compound is an antibacterial agent utilized in nasal spray formulations for the treatment of infections in the nose and throat.[1] The efficacy and safety of any pharmaceutical product, including this compound nasal sprays, are intrinsically linked to the stability of the active pharmaceutical ingredient (API). Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities.

Understanding the degradation pathways and identifying the resulting byproducts is a critical aspect of drug development and is mandated by regulatory bodies worldwide.[2][3] This process, known as forced degradation or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[4][5][6][7]

This technical guide will detail a systematic approach to investigating the degradation of this compound, from experimental design to data analysis and visualization.

The Chemical Structure of this compound

A foundational step in predicting degradation pathways is to analyze the chemical structure of the molecule for moieties susceptible to degradation.

IUPAC Name: 2,2',2''-[methylidynetris(thio)]trisacetic acid[8]

Molecular Formula: C7H10O6S3[8]

Structure: The structure of this compound contains thioether and carboxylic acid functional groups. Thioethers are known to be susceptible to oxidation, while the overall molecule could be prone to hydrolysis under certain pH conditions.

Experimental Protocols for this compound Degradation Studies

A comprehensive forced degradation study for this compound would involve subjecting it to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated in sufficient quantities for detection and characterization.[4][9]

Forced Degradation (Stress Testing) Conditions

A systematic approach involves exposing a solution of this compound (typically in water or a relevant buffer) to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to 80°C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent this compound peak from the peaks of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

  • Instrumentation: A standard HPLC system with a UV detector would be the initial choice. If the degradation products lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. For structural elucidation, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12]

  • Chromatographic Conditions (Hypothetical):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the polar parent compound and its potential byproducts.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

Data Presentation: Summarizing Quantitative Degradation Data

The results of the forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the drug's stability under different stress conditions.

Table 1: Hypothetical Degradation Profile of this compound Under Various Stress Conditions

Stress ConditionTime (hours)This compound Assay (%)Number of Degradation ProductsMajor Degradation Product (% Peak Area)Mass Balance (%)
0.1 M HCl (60°C) 2492.524.898.2
0.1 M NaOH (60°C) 2488.136.297.5
Water (60°C) 2498.710.999.6
3% H2O2 (RT) 2485.348.196.8
Thermal (80°C) 4896.222.599.1
Photolytic -94.833.798.5

Note: This table presents hypothetical data for illustrative purposes.

Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating complex experimental workflows and theoretical degradation pathways.

Experimental Workflow for this compound Degradation Analysis

The following diagram illustrates a typical workflow for investigating the degradation of a drug substance like this compound.

G cluster_0 Stress Testing cluster_1 Analytical Separation cluster_2 Identification & Quantification cluster_3 Pathway Elucidation This compound Drug Substance This compound Drug Substance Acid Hydrolysis Acid Hydrolysis This compound Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Drug Substance->Base Hydrolysis Oxidative Stress Oxidative Stress This compound Drug Substance->Oxidative Stress Thermal Stress Thermal Stress This compound Drug Substance->Thermal Stress Photolytic Stress Photolytic Stress This compound Drug Substance->Photolytic Stress HPLC Method Development HPLC Method Development Photolytic Stress->HPLC Method Development Stressed Samples Analysis Stressed Samples Analysis HPLC Method Development->Stressed Samples Analysis LC-MS Analysis LC-MS Analysis Stressed Samples Analysis->LC-MS Analysis Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Quantification of Byproducts Quantification of Byproducts Structure Elucidation->Quantification of Byproducts Degradation Pathway Mapping Degradation Pathway Mapping Quantification of Byproducts->Degradation Pathway Mapping

A typical experimental workflow for drug degradation analysis.
Hypothetical Degradation Pathway of this compound

Based on the chemical structure of this compound, a plausible degradation pathway, particularly under oxidative stress, could involve the oxidation of the thioether linkages to form sulfoxides and subsequently sulfones.

G This compound This compound Sulfoxide This compound Sulfoxide (Byproduct 1) This compound->Sulfoxide Oxidation Hydrolysis_Product Hydrolysis Product (Byproduct 3) This compound->Hydrolysis_Product Hydrolysis Sulfone This compound Sulfone (Byproduct 2) Sulfoxide->Sulfone Further Oxidation

A hypothetical degradation pathway for this compound.

Conclusion

While specific degradation data for this compound is not currently available, this technical guide provides a comprehensive framework for its investigation. By employing systematic forced degradation studies, developing a robust stability-indicating analytical method, and utilizing modern analytical techniques for structural elucidation, the degradation pathways and byproducts of this compound can be thoroughly characterized. This knowledge is fundamental to ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Future research in this area is warranted to provide empirical data to support and refine the theoretical pathways outlined in this guide.

References

The Structural Elucidation of Ritiometan and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines the comprehensive methodologies for the structural elucidation of the antibacterial agent Ritiometan and its potential analogs. Due to the limited availability of public domain experimental data for this compound, this document presents a generalized framework based on established analytical techniques. The quantitative data presented herein is hypothetical and serves to illustrate the expected outcomes of the described experimental protocols.

Introduction

This compound, with the IUPAC name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, is an antibacterial agent utilized in nasal spray formulations.[1][2] The structural integrity and purity of such pharmaceutical compounds are paramount for their safety and efficacy. This guide provides an in-depth overview of the modern analytical techniques and experimental workflows required for the complete structural elucidation and characterization of this compound and its analogous compounds. The methodologies detailed below are standard practices in the fields of medicinal chemistry and pharmaceutical sciences for the characterization of novel chemical entities.

Physicochemical Properties of this compound

A foundational step in structural elucidation is the determination of the basic physicochemical properties of the molecule.

PropertyValueSource
Molecular FormulaC₇H₁₀O₆S₃PubChem[1]
Molecular Weight286.33 g/mol Wikipedia[2]
IUPAC Name2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acidPubChem[1]
CAS Number34914-39-1Wikipedia[2]

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the chemical structure of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 14 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

3.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 20-50 mg of the purified compound in 0.6 mL of a suitable deuterated solvent.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

3.1.3. Hypothetical NMR Data for this compound

The following tables present hypothetical ¹H and ¹³C NMR data for this compound, consistent with its known structure.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5br s3H-COOH
5.2s1H-CH(S-)₃
3.4s6H-S-CH₂-COOH

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
171.0-COOH
55.0-CH(S-)₃
35.0-S-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

3.2.1. Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Negative Ion Mode):

    • Capillary voltage: 3.0-4.0 kV

    • Cone voltage: 20-40 V

    • Source temperature: 100-120 °C

    • Desolvation gas flow: 600-800 L/hr

    • Mass range: 50-1000 m/z

  • Data Analysis: Determine the mass of the deprotonated molecule [M-H]⁻ and analyze the fragmentation pattern in MS/MS experiments.

3.2.2. Hypothetical Mass Spectrometry Data for this compound

Table 3: Hypothetical ESI-MS Data for this compound

m/z (Negative Mode)Assignment
285.0[M-H]⁻
241.0[M-H - CO₂]⁻
193.0[M-H - CH₂COOH - S]⁻
X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.

3.3.1. X-ray Crystallography Protocol

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

Synthesis and Characterization of this compound Analogs

The synthesis of analogs of this compound would likely involve the modification of the carboxylic acid groups or the central methanetriyl core. For example, esterification of the carboxylic acids would yield ester analogs. The synthesis of such analogs would follow standard organic chemistry procedures. The structural elucidation of these new chemical entities would employ the same comprehensive spectroscopic and crystallographic methods as described for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the structural elucidation of a novel compound like a this compound analog.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Analog purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray ftir FTIR Spectroscopy purification->ftir elucidation Final Structure Elucidation nmr->elucidation ms->elucidation xray->elucidation ftir->elucidation

Caption: Logical workflow for the synthesis and structural elucidation of this compound analogs.
Hypothetical Antibacterial Signaling Pathway

This compound is known to have antibacterial properties. While its precise mechanism of action is not widely published, a plausible hypothesis involves the disruption of essential bacterial metabolic pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell precursor Metabolic Precursor enzyme1 Enzyme 1 precursor->enzyme1 intermediate Essential Intermediate enzyme2 Enzyme 2 intermediate->enzyme2 product Essential Product (e.g., for cell wall synthesis) enzyme1->intermediate enzyme2->product This compound This compound This compound->enzyme1 Inhibition

References

Pharmacokinetic Profile of Intranasal Ritiometan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, detailed pharmacokinetic data for intranasal ritiometan is unavailable. This compound, marketed in France under the brand name Nécyrane® for viral rhinitis, has been discontinued. Official sources indicate a lack of comprehensive experimental studies on its pharmacokinetic properties.

This guide provides a general framework for understanding the pharmacokinetic profile of intranasally administered drugs, using illustrative data from other compounds. It is intended for researchers, scientists, and drug development professionals interested in the principles of intranasal drug delivery.

General Principles of Intranasal Pharmacokinetics

The intranasal route offers a non-invasive method for rapid drug absorption and onset of action, bypassing first-pass metabolism in the liver. Key pharmacokinetic parameters of interest for intranasally delivered drugs include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached, indicating the speed of absorption.

  • AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

  • Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation unchanged.

The physicochemical properties of the drug, formulation characteristics (e.g., pH, viscosity, presence of permeation enhancers), and the anatomy and physiology of the nasal cavity all significantly influence these parameters.

Data Presentation: Illustrative Pharmacokinetic Parameters of Intranasal Drugs

While specific data for this compound is not available, the following table presents typical pharmacokinetic parameters for other well-studied intranasally administered drugs to serve as a reference.

DrugDoseCmax (ng/mL)Tmax (hours)Bioavailability (%)
Sumatriptan (B127528) 20 mg13.1 - 14.4[1]1.0 - 1.75[1]~17[2]
Dexmedetomidine (B676) 84 µgNot Specified0.63 (median)[3][4]65[3][4]
Dexmedetomidine (atomiser) 1 µg/kgNot Specified0.79 (median)[5]40.6[5]
Dexmedetomidine (drops) 1 µg/kgNot Specified1.0 (median)[5]40.7[5]

Note: This table is for illustrative purposes only and does not represent data for this compound.

Generic Experimental Protocol for a Preclinical Intranasal Pharmacokinetic Study

The following outlines a typical experimental protocol for assessing the pharmacokinetics of a novel intranasal formulation in an animal model (e.g., rats or non-human primates).

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of a test compound administered intranasally and to compare it with intravenous administration.

Materials:

  • Test compound in a liquid or powder formulation suitable for intranasal delivery.

  • Intravenous formulation of the test compound.

  • Animal model (e.g., Sprague-Dawley rats).

  • Intranasal administration device (e.g., micropipette or nasal spray pump).

  • Blood collection supplies (e.g., catheters, syringes, collection tubes with anticoagulant).

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Methodology:

  • Animal Acclimatization and Preparation:

    • Animals are acclimatized to the laboratory conditions for a minimum of one week.

    • For serial blood sampling, a catheter may be surgically implanted into a major blood vessel (e.g., jugular vein) a day before the study.

  • Dosing:

    • Intranasal Group: A specific dose of the test compound is administered to the nasal cavity of conscious or lightly anesthetized animals using a calibrated device. The volume is typically kept low to prevent runoff.

    • Intravenous Group: A specific dose of the test compound is administered as a bolus injection or infusion via a suitable vein (e.g., tail vein or through the implanted catheter) to determine the absolute bioavailability.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood is processed to obtain plasma, which is then stored frozen until analysis.

  • Sample Analysis:

    • Plasma concentrations of the test compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.

    • Key parameters include Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).

    • Absolute bioavailability (F) is calculated as: (AUC_intranasal / Dose_intranasal) / (AUC_intravenous / Dose_intravenous) * 100%.

Visualizations

Experimental_Workflow_Intranasal_PK cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization catheter_implantation Catheter Implantation (optional) animal_acclimatization->catheter_implantation IN_group Intranasal (IN) Administration IV_group Intravenous (IV) Administration blood_sampling Serial Blood Sampling IN_group->blood_sampling IV_group->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis parameter_calculation Calculate Cmax, Tmax, AUC, F pk_analysis->parameter_calculation

Caption: Generic workflow for a preclinical intranasal pharmacokinetic study.

Note on Signaling Pathways: Without a known mechanism of action or relevant biological data for this compound, a signaling pathway diagram cannot be accurately generated.

References

Ritiometan: A Review of Toxicology and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available toxicological and safety information for Ritiometan. A key finding of this review is the limited availability of traditional preclinical toxicology data for this specific active pharmaceutical ingredient.

Executive Summary

This compound is an antibacterial agent used topically in nasal sprays for the treatment of viral rhinitis, marketed in France under the trade name Nécyrane.[1][2][3] Despite its use, a thorough review of publicly accessible regulatory documents, scientific literature, and toxicology databases reveals a significant lack of comprehensive preclinical safety and toxicology data for this compound itself. The French public drug database explicitly states that for this compound magnesium, there are no available experimental studies evaluating acute toxicity, repeated-dose toxicity, genotoxicity, carcinogenicity, fertility, or teratogenicity.[4]

This guide, therefore, summarizes the available safety information for the final medicinal product, Nécyrane, and outlines the standard toxicological assessments that would be required for a new chemical entity of this nature, providing a framework for understanding the necessary safety evaluation.

Available Safety Information for Nécyrane

The safety profile of the marketed product, Nécyrane, is primarily understood from its summary of product characteristics and patient information leaflets. The reported adverse effects and contraindications are largely associated with the excipients, particularly eucalyptol (B1671775) (a terpene derivative) and myristalkonium chloride (a quaternary ammonium (B1175870) compound).

Reported Side Effects:

  • Allergic Reactions: The possibility of allergic reactions is noted.[1][2]

  • Local Irritation: Local irritation of the nasal mucosa can occur.[1][2] The excipient myristalkonium chloride is known to potentially cause irritation or swelling of the nasal mucosa, particularly with prolonged use.[2][4]

Contraindications and Warnings:

  • Pregnancy: The use of Nécyrane is contraindicated during pregnancy. This is due to the presence of eucalyptol, which is suspected to have potential respiratory and neurological toxicity to the fetus.[4]

  • Breastfeeding: The use of this medication is not recommended while breastfeeding.[1][4]

  • Allergies: Contraindicated in individuals with known allergies to quaternary ammonium antiseptics.[1]

  • Children: The product is intended for adults and children over 30 months of age.[5][6]

A Framework for Preclinical Toxicology Assessment

In the absence of specific data for this compound, this section outlines the standard battery of non-clinical studies typically required by regulatory agencies (such as the FDA, EMA, and ICH) to characterize the safety profile of a new pharmaceutical ingredient.

General Toxicology

These studies are designed to evaluate the overall toxicity of a substance in various organ systems.

Table 1: Hypothetical Data Summary for General Toxicology Studies

Study TypeSpeciesRoute of AdministrationDurationNOAEL (No-Observed-Adverse-Effect Level)Key Findings
Acute Toxicity RatIntranasalSingleData Not AvailableWould determine the LD50 and identify target organs of acute toxicity.
MouseIntranasalSingleData Not AvailableWould provide supporting acute toxicity data in a second species.
Subchronic Toxicity RatIntranasal28-dayData Not AvailableWould identify target organs and establish a dose-response relationship.
DogIntranasal28-dayData Not AvailableWould provide data in a non-rodent species.
Chronic Toxicity RatIntranasal6-monthData Not AvailableWould assess the long-term effects of repeated exposure.
  • Test System: Sprague-Dawley rats (equal numbers of males and females).

  • Dose Groups: Three dose levels (low, mid, high) and a vehicle control group. Doses would be selected based on acute toxicity data.

  • Administration: The test substance would be administered intranasally once daily for 28 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters would be assessed at the end of the study.

  • Pathology: All animals would undergo a full necropsy. Organ weights would be recorded, and a comprehensive list of tissues would be examined microscopically.

Genotoxicity

A battery of tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Table 2: Hypothetical Data Summary for Genotoxicity Studies

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames Test) S. typhimuriumWith and Without S9Data Not Available
In Vitro Chromosomal Aberration Human Peripheral LymphocytesWith and Without S9Data Not Available
In Vivo Micronucleus Mouse Bone MarrowN/AData Not Available
  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Method: The test substance is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to grow in the absence of a specific amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Carcinogenicity

Long-term studies in animals are conducted to assess the cancer-causing potential of a drug. These are typically required for drugs intended for chronic use.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility, pregnancy, and fetal and postnatal development.

Table 3: Hypothetical Data Summary for Reproductive and Developmental Toxicity

Study TypeSpeciesRoute of AdministrationKey EndpointsResult
Fertility and Early Embryonic Development RatIntranasalMating performance, fertility, implantation, early embryonic survivalData Not Available
Embryo-Fetal Development RatIntranasalFetal viability, growth, and morphology (external, visceral, skeletal)Data Not Available
Pre- and Postnatal Development RatIntranasalMaternal effects, offspring survival, growth, and developmentData Not Available

Visualizations of Toxicological Assessment

Experimental Workflow

The following diagram illustrates a typical workflow for the non-clinical safety assessment of a new chemical entity.

G cluster_0 Early Discovery cluster_1 Preclinical Development In Silico Modeling In Silico Modeling In Vitro Screening In Vitro Screening In Silico Modeling->In Vitro Screening Acute Toxicity Acute Toxicity In Vitro Screening->Acute Toxicity Genotoxicity Genotoxicity In Vitro Screening->Genotoxicity Subchronic Toxicity Subchronic Toxicity Acute Toxicity->Subchronic Toxicity Safety Pharmacology Safety Pharmacology Subchronic Toxicity->Safety Pharmacology Reproductive/Developmental Tox Reproductive/Developmental Tox Subchronic Toxicity->Reproductive/Developmental Tox Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Subchronic Toxicity->Chronic Toxicity/Carcinogenicity

A generalized workflow for non-clinical toxicology testing.
Hypothetical Adverse Outcome Pathway (AOP)

Given the chemical structure of this compound, which contains thioether linkages, a hypothetical mechanism of toxicity could involve metabolic activation leading to the formation of reactive metabolites. The diagram below illustrates a hypothetical AOP where a substance leads to oxidative stress.

AOP MIE Molecular Initiating Event (e.g., Bioactivation to a reactive metabolite) KE1 Key Event 1 (Depletion of cellular glutathione) MIE->KE1 covalent binding KE2 Key Event 2 (Increased reactive oxygen species) KE1->KE2 impaired antioxidant defense KE3 Key Event 3 (Mitochondrial dysfunction) KE2->KE3 oxidative damage AO Adverse Outcome (Cell death in target organ) KE3->AO energy crisis, apoptosis

A hypothetical AOP for toxicity induced by oxidative stress.

Conclusion

The available data on the toxicology and safety of this compound is insufficient to perform a comprehensive risk assessment according to modern regulatory standards. The safety information for the final product, Nécyrane, is primarily derived from clinical use and is influenced by its excipients. For a complete understanding of this compound's safety profile, a full suite of non-clinical toxicology studies, including general toxicology, genotoxicity, and reproductive toxicity, would be necessary. The frameworks and protocols outlined in this document provide a guide to the types of studies that would be required to fill this data gap.

References

Ritiometan: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the anticipated solubility characteristics of Ritiometan based on its chemical structure and the known properties of similar compounds. As of the latest literature review, specific experimental data on the solubility of this compound in various solvents is not publicly available. The information presented herein is intended to guide researchers and drug development professionals in designing solubility studies and formulation strategies.

Introduction

This compound is an antibacterial agent, known to be used in aerosolized preparations for treating infections of the nasal passages and throat.[1][2] Its efficacy and delivery are intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. Understanding the solubility of this compound in different solvents is crucial for the development of stable, bioavailable, and effective pharmaceutical formulations. This guide provides an in-depth analysis of its predicted solubility profile, methodologies for its experimental determination, and a summary of its key physicochemical properties.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties provide the foundation for predicting its solubility behavior.

PropertyValueSource
Chemical Formula C₇H₁₀O₆S₃[2][3]
Molecular Weight 286.3 g/mol [3]
IUPAC Name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid[3]
CAS Number 34914-39-1[1][3]
Appearance Not specified (likely a solid at room temperature)Inferred
Structure Contains three carboxylic acid groups and three thioether linkages[3]

Predicted Solubility Characteristics

This compound's molecular structure, featuring three carboxylic acid groups, suggests that it is a polar molecule. The presence of these functional groups allows for hydrogen bonding with polar solvents. Tricarboxylic acids, such as citric acid, generally exhibit significant solubility in polar solvents like water, ethanol, and methanol, and this solubility often increases with temperature.[4][5] Conversely, their solubility in non-polar solvents is typically limited.

Based on these structural similarities, the anticipated qualitative solubility of this compound in a range of common pharmaceutical solvents is summarized in the table below. It must be emphasized that this is a predictive assessment and requires experimental verification.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSolubleThe three carboxylic acid groups can form strong hydrogen bonds with water molecules.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the carboxylic acid groups.
EthanolPolar ProticSolubleSimilar to methanol, it can act as a hydrogen bond donor and acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving many organic compounds. A related compound was noted to be soluble in DMSO.[6]
AcetonePolar AproticModerately SolubleLess polar than DMSO, may have some capacity to dissolve this compound.
DichloromethaneNon-polarSparingly SolubleLimited polarity, not expected to effectively solvate the polar carboxylic acid groups.
HexaneNon-polarInsolubleA non-polar hydrocarbon, unlikely to dissolve a polar compound like this compound.

Experimental Protocol for Solubility Determination

To experimentally determine the solubility of this compound, a standardized method such as the shake-flask method is recommended. The following protocol provides a general framework for such an investigation.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

    • Ensure that a solid phase remains, indicating that a saturated solution has been formed.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis start Start add_excess Add excess this compound to solvent vials start->add_excess shake Agitate in shaker bath (e.g., 24-72h at 25°C) add_excess->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the public domain, its chemical structure as a tricarboxylic acid provides a strong basis for predicting its solubility behavior. It is anticipated to be soluble in polar solvents and poorly soluble in non-polar solvents. The provided experimental protocol offers a robust framework for the systematic determination of its solubility profile. Such data is indispensable for the rational design and development of pharmaceutical formulations containing this compound, ultimately ensuring its therapeutic efficacy and safety. Further research into the solubility and other physicochemical properties of this compound is highly encouraged to support its clinical application.

References

Methodological & Application

Application Note: Quantification of Ritiometan in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ritiometan is an antibacterial agent utilized in nasal spray formulations for the treatment of nasal and throat infections.[1][2] Its chemical structure, containing both thioether and carboxylic acid functional groups, necessitates a robust and specific analytical method for accurate quantification in pharmaceutical dosage forms. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in a nasal spray formulation. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing.

Principle

The developed method utilizes a C18 stationary phase to separate this compound from formulation excipients. The mobile phase, consisting of a phosphate (B84403) buffer and acetonitrile, is optimized to achieve a sharp, symmetrical peak with a suitable retention time. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocol: Quantification of this compound in Nasal Spray

Materials and Reagents
  • This compound Reference Standard: USP grade, purity >99.5%

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Monobasic Potassium Phosphate (KH2PO4): ACS grade

  • Orthophosphoric Acid: ACS grade

  • Water: Deionized, 18.2 MΩ·cm

  • Nasal Spray Formulation: Containing a declared concentration of this compound

  • Syringe Filters: 0.45 µm PVDF

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation
  • Prime the nasal spray device by actuating it five times.

  • Accurately weigh the amount of formulation delivered in ten actuations into a 50 mL volumetric flask.

  • Add approximately 30 mL of the 50:50 mixture of Mobile Phase A and Mobile Phase B and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.

  • Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis and Calculations

Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.

Calculate the amount of this compound per actuation using the following formula:

Amount (mg/actuation) = (C x V) / (W x 10)

Where:

  • C = Concentration of this compound in the sample solution (mg/mL)

  • V = Final volume of the sample preparation (mL)

  • W = Weight of the 10 actuations (g)

Data Presentation

The performance of the analytical method was validated according to ICH guidelines. A summary of the validation data is presented in the tables below.

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25310,250
50625,100
1001,255,800
1501,880,500
2002,510,200
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120118.899.0%
Mean Recovery 99.8%

Table 3: Precision

Precision TypeConcentration (µg/mL)Mean Peak Area (n=6)% RSD
Repeatability1001,254,9000.8%
Intermediate Precision1001,260,1001.2%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions System_Suitability System Suitability Check Standard_Prep->System_Suitability Sample_Prep Prepare Nasal Spray Sample Solutions Analysis Inject Standards and Samples Sample_Prep->Analysis System_Suitability->System_Suitability System_Suitability->Analysis Pass Calibration Generate Calibration Curve Analysis->Calibration Quantification Quantify this compound in Samples Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Method_Validation Method Validation (ICH) Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Determination of Ritiometan in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritiometan is a topical antibacterial agent utilized in the treatment of nasal and throat infections.[1][2] Its chemical structure, 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid, reveals it to be a polar, small molecule containing three carboxylic acid functional groups.[1][3] To support pharmacokinetic, toxicokinetic, and clinical studies, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential.

Due to a lack of specific published bioanalytical methods for this compound, this document provides a detailed, proposed starting point for the development and validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodologies described herein are based on established principles of bioanalytical method development for polar small molecules.[4][5]

Proposed Analytical Method: LC-MS/MS

LC-MS/MS is the recommended technique for the bioanalysis of this compound due to its high sensitivity, selectivity, and wide dynamic range, which are crucial for detecting low concentrations of drugs in complex biological fluids.[5]

Quantitative Data Summary

The following table summarizes the proposed, yet typical, performance characteristics of a validated LC-MS/MS method for this compound in human plasma. These values are based on common acceptance criteria outlined in regulatory guidelines from the FDA and EMA.[6][7][8][9]

ParameterProposed Target Value
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (% Bias)Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectMinimal and compensated by internal standard
Stability (Freeze-Thaw, Bench-Top, Long-Term)Within ±15% of nominal concentration

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of small molecules from plasma samples prior to LC-MS/MS analysis.[1][3][10]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled this compound, if available, or another suitable polar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well collection plate.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic technique for its retention and separation.[11][12][13][14][15]

Instrumentation:

  • A sensitive UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A HILIC column with an amide or unbonded silica (B1680970) stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is recommended for retaining polar acidic compounds.[13]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    2.5 0.4 50 50
    2.6 0.4 5 95

    | 4.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode. The carboxylic acid groups of this compound are expected to readily deprotonate, making negative ion mode the preferred choice for sensitive detection.[16][17][18][19][20]

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: The precursor ion would be the deprotonated molecule [M-H]⁻ with an m/z of 285.0. Product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. A plausible fragmentation would involve the loss of a carboxymethylsulfanyl group.

    • Internal Standard: MRM transition to be determined based on the selected IS.

  • Source Parameters: To be optimized for this compound, but typical starting points would be:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: To be optimized for the specific MRM transition.

Visualizations

Experimental_Workflow cluster_Sample_Collection Sample Collection & Handling cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing & Reporting Sample Biological Sample (e.g., Human Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography HILIC Separation Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Experimental workflow for the bioanalysis of this compound in plasma.

Bioanalytical_Method_Validation cluster_Application Method Application Selectivity Selectivity & Specificity LLOQ Lower Limit of Quantification (LLOQ) Calibration_Curve Calibration Curve (Linearity, Range) Accuracy Accuracy Precision Precision Recovery Recovery Matrix_Effect Matrix Effect Freeze_Thaw Freeze-Thaw Stability Bench_Top Bench-Top Stability Long_Term Long-Term Stability Stock_Solution Stock Solution Stability Validated_Method Validated Analytical Method Sample_Analysis Routine Sample Analysis Validated_Method->Sample_Analysis ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Caption: Key components of bioanalytical method validation.

References

Development of Ritiometan-Based Nasal Spray Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritiometan is a mucolytic and antibacterial agent that holds promise for the topical treatment of respiratory conditions characterized by mucus hypersecretion, such as viral rhinitis.[1][2][3][4] The development of a nasal spray formulation for this compound offers a non-invasive delivery method with the potential for rapid onset of action and high patient compliance.[5][6] This document provides detailed application notes and protocols for the formulation, characterization, and preclinical evaluation of a this compound-based nasal spray. The aim is to guide researchers through the critical steps of development, from initial formulation design to in vitro performance testing.

I. Formulation Development

The development of a stable and effective this compound nasal spray requires careful consideration of various physicochemical parameters to ensure patient comfort, formulation stability, and optimal drug delivery.

A. Key Formulation Parameters

An ideal nasal spray formulation should be isotonic, possess a pH within the physiological range of the nasal cavity to avoid irritation, and have a viscosity that allows for both effective atomization and prolonged residence time on the nasal mucosa.[5][7][8]

ParameterRecommended RangeRationale
pH 4.5 - 6.5Minimizes nasal irritation and supports the natural protective function of lysozyme (B549824) in nasal secretions.[7][8]
Viscosity 1 - 20 cPA lower viscosity aids in the formation of a fine mist upon actuation, while a slightly increased viscosity can enhance mucosal contact time.
Osmolality 280 - 300 mOsm/kgIsotonic formulations are generally preferred to prevent stinging or irritation. Hypotonic or hypertonic solutions may be considered to enhance permeability but require careful evaluation.[7]
This compound Concentration To be determined based on desired therapeutic doseThe concentration should be optimized to deliver a therapeutic dose in a typical spray volume (25-150 µL) while maintaining solubility and stability.
B. Excipient Selection

The choice of excipients is critical for the stability, performance, and tolerability of the nasal spray.

Excipient ClassExample(s)Purpose
Buffering Agents Citrate buffer, Phosphate bufferMaintain the formulation pH within the desired range.[5]
Tonicity-Modifying Agents Sodium chloride, DextroseAdjust the osmolality of the formulation to be isotonic with nasal fluids.[7]
Viscosity-Modifying/Mucoadhesive Agents Hydroxypropyl methylcellulose (B11928114) (HPMC), Carboxymethylcellulose (CMC), ChitosanIncrease residence time on the nasal mucosa, potentially enhancing drug absorption.
Preservatives Benzalkonium chloride, Potassium sorbatePrevent microbial growth in multi-dose formulations. Preservative-free options should be considered to minimize potential irritation.[7]
Solubilizers/Co-solvents Propylene glycol, Polyethylene glycol (PEG)To be used if this compound solubility is a concern.

II. Characterization of this compound Nasal Spray

Comprehensive in vitro characterization is essential to ensure the quality, performance, and batch-to-batch consistency of the nasal spray. These tests are recommended by regulatory agencies such as the FDA and EMA.

A. Spray Characteristics

The physical properties of the emitted spray directly impact the deposition pattern within the nasal cavity and, consequently, the therapeutic efficacy.

ParameterTypical SpecificationMethod
Droplet Size Distribution (DSD) Dv50: 30-70 µm; Dv90: < 200 µm; Droplets < 10 µm: < 5%Laser Diffraction
Spray Pattern Uniform circular or oval shape; Ovality ratio close to 1Non-impaction laser sheet-based instrument (e.g., SprayVIEW®)
Plume Geometry Consistent plume angle and widthHigh-speed photography and image analysis
Shot Weight/Dose Uniformity Within ±10% of the target fill weightGravimetric analysis
B. In Vitro Performance Testing

These assays evaluate the functional performance of the formulation, including its interaction with the mucosal surface and its potential for local toxicity.

TestKey MetricsMethod
Mucoadhesive Strength Peak detachment force, Work of adhesionTexture Analyzer
In Vitro Drug Release Release rate and profileFranz Diffusion Cell System
In Vitro Cytotoxicity Cell viability (%)MTT Assay, LDH Assay

III. Experimental Protocols

A. Protocol for Ex Vivo Mucoadhesion Testing

This protocol determines the mucoadhesive strength of the this compound nasal spray formulation using a texture analyzer.

Materials:

  • Texture Analyzer with a mucoadhesion test rig

  • Porcine nasal mucosa, freshly excised

  • This compound nasal spray formulation

  • Simulated nasal fluid (or phosphate-buffered saline, pH 6.5)

  • Double-sided adhesive tape

  • Surgical scissors and forceps

Procedure:

  • Tissue Preparation:

    • Obtain fresh porcine nasal mucosa from a local abattoir.

    • Carefully excise a section of the mucosa and cut it into appropriate sizes to be mounted on the texture analyzer's sample holder.

    • Keep the tissue moist with simulated nasal fluid at 37°C.

  • Sample Preparation:

    • Apply a controlled amount of the this compound nasal spray formulation onto the texture analyzer's probe.

  • Texture Analyzer Setup:

    • Secure the porcine nasal mucosa onto the sample holder of the texture analyzer.

    • Attach the probe with the formulation to the arm of the texture analyzer.

    • Set the test parameters (e.g., pre-test speed, test speed, post-test speed, contact time, applied force).

  • Measurement:

    • Initiate the test. The probe will move down to make contact with the mucosal surface with a defined force for a set duration.

    • The probe is then withdrawn at a constant speed.

    • The force required to detach the formulation from the mucosa is recorded as a function of displacement.

  • Data Analysis:

    • Calculate the peak detachment force (the maximum force required for detachment) and the work of adhesion (the area under the force-distance curve).[8]

B. Protocol for In Vitro Drug Release Testing

This protocol evaluates the release of this compound from the nasal spray formulation using a Franz diffusion cell.

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose (B213188) acetate) or excised porcine nasal mucosa

  • Receptor medium (e.g., phosphate-buffered saline, pH 6.5)

  • This compound nasal spray formulation

  • Magnetic stirrer and stir bars

  • HPLC system for this compound quantification

Procedure:

  • Apparatus Setup:

    • Assemble the Franz diffusion cells. The receptor compartment is filled with the receptor medium and maintained at 37°C with constant stirring.

    • Mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.

  • Sample Application:

    • Apply a precise amount of the this compound nasal spray formulation onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound released per unit area over time.

    • Plot the cumulative drug release versus time to determine the release profile.

C. Protocol for In Vitro Cytotoxicity Testing

These protocols assess the potential toxicity of the this compound nasal spray formulation on nasal epithelial cells.

Materials:

  • Human nasal epithelial cell line (e.g., RPMI 2650)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound nasal spray formulation (and individual excipients for screening)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the nasal epithelial cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound formulation in serum-free cell culture medium.

    • Remove the culture medium from the wells and replace it with the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified exposure time (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Materials:

  • Human nasal epithelial cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound nasal spray formulation

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Measurement:

    • Add the LDH assay reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.

    • Incubate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways in Mucus Hypersecretion and Inflammation

Chronic rhinosinusitis and other inflammatory nasal conditions are often characterized by mucus hypersecretion and inflammation, processes regulated by complex signaling cascades. Two key pathways implicated are the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways. A mucolytic agent like this compound aims to alleviate the symptoms resulting from the overactivation of these pathways.

EGFR_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cascade Downstream Signaling cluster_response Cellular Response Stimuli Allergens, Bacteria, Cigarette Smoke, TNF-α EGFR EGFR Stimuli->EGFR activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Mucin_Gene Mucin Gene (MUC5AC) Transcription PI3K_Akt->Mucin_Gene MAPK->Mucin_Gene Goblet_Cell Goblet Cell Hyperplasia & Metaplasia Hypersecretion Mucus Hypersecretion Goblet_Cell->Hypersecretion Mucin_Gene->Goblet_Cell

Caption: EGFR signaling pathway in mucus hypersecretion.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events Stimuli IL-1β, TNF-α, Bacterial Products IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates Target_Genes Pro-inflammatory Genes (Cytokines, Chemokines, MUC5B) NFkB_nucleus->Target_Genes activates transcription Inflammation Inflammation & Mucus Production Target_Genes->Inflammation Formulation_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_safety Safety & Stability cluster_final Final Formulation F1 Excipient Screening (Solubility, Compatibility) F2 Prototype Formulation (pH, Viscosity, Osmolality) F1->F2 C1 Spray Characterization (DSD, Spray Pattern, Plume) F2->C1 C2 Performance Testing (Mucoadhesion, Drug Release) C1->C2 S1 Cytotoxicity Assays (MTT, LDH) C2->S1 S2 Stability Studies (ICH Conditions) S1->S2 Final Optimized this compound Nasal Spray S2->Final Mucoadhesion_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Excise & Mount Porcine Nasal Mucosa M1 Set Texture Analyzer Parameters (Force, Time, Speed) P1->M1 P2 Apply Formulation to Texture Analyzer Probe P2->M1 M2 Initiate Contact between Probe and Mucosa M1->M2 M3 Withdraw Probe and Record Force-Displacement Data M2->M3 A1 Calculate Peak Detachment Force M3->A1 A2 Calculate Work of Adhesion (Area Under Curve) M3->A2

References

Application Notes and Protocols for Stability Testing of Ritiometan Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the stability testing protocols for Ritiometan formulations. The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1][2] This document outlines the procedures for long-term, accelerated, and forced degradation studies in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4][5] The protocols are designed for researchers, scientists, and drug development professionals to assess how the quality of this compound formulations varies over time under the influence of various environmental factors such as temperature, humidity, and light.[2][5]

This compound Formulation Overview

For the context of these protocols, this compound is a novel sulfur-containing small molecule drug formulated as an immediate-release oral tablet. The stability of sulfur-containing compounds can be of particular concern due to their susceptibility to oxidation.

Stability Indicating Analytical Method

Prior to initiating stability studies, a validated stability-indicating analytical method is required to quantify this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.[6][7][8][9] The method must be able to separate and quantify this compound from any potential degradation products and excipients.[10]

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are conducted to establish the shelf-life and recommended storage conditions for this compound tablets.[1][2]

3.1. Experimental Protocol: Long-Term and Accelerated Stability

  • Objective: To evaluate the stability of this compound tablets under various storage conditions over a predetermined period.

  • Materials:

    • Three primary batches of this compound tablets in the proposed commercial packaging.[11][12]

    • Stability chambers with controlled temperature and humidity.

  • Procedure:

    • Place a sufficient number of this compound tablet batches in the stability chambers under the conditions specified in Table 1.

    • Withdraw samples at the initial time point (T=0) and at the specified time intervals.[4][12][13]

    • Analyze the samples for the parameters listed in Table 2 using validated analytical methods.

    • Record all data and perform a trend analysis to establish the re-test period or shelf life.

Data Presentation

Table 1: ICH Stability Storage Conditions [4]

Study TypeStorage ConditionTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Table 2: Testing Parameters for this compound Tablets [12][13][14]

Test ParameterAcceptance Criteria
AppearanceNo significant change in color, shape, or size.
Assay90.0% - 110.0% of the label claim.
Degradation ProductsIndividual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0%
DissolutionNot less than 80% (Q) of the labeled amount of this compound dissolved in 30 minutes.
Water ContentNot more than 2.0% w/w.

Mandatory Visualization

G cluster_0 Stability Study Initiation cluster_1 Storage Conditions cluster_2 Sampling and Testing cluster_3 Data Analysis start Select 3 Primary Batches of this compound Tablets long_term Long-Term 25°C / 60% RH start->long_term intermediate Intermediate 30°C / 65% RH start->intermediate accelerated Accelerated 40°C / 75% RH start->accelerated sampling Withdraw Samples at Specified Time Points long_term->sampling intermediate->sampling accelerated->sampling testing Perform Tests: - Appearance - Assay - Degradation Products - Dissolution - Water Content sampling->testing analysis Analyze Data and Establish Shelf-Life testing->analysis

Figure 1: Experimental workflow for long-term and accelerated stability testing.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify the potential degradation products of this compound, which helps in establishing the degradation pathways and the intrinsic stability of the molecule.[10][15] These studies are also crucial for developing and validating a stability-indicating analytical method.[15]

4.1. Experimental Protocol: Forced Degradation

  • Objective: To investigate the degradation of this compound under various stress conditions.

  • Materials:

    • This compound drug substance and tablets.

    • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

    • Photostability chamber, Oven.

  • Procedure:

    • Expose this compound drug substance and tablets to the stress conditions outlined in Table 3. The extent of degradation should be targeted between 5-20%.[16]

    • For hydrolytic and oxidative studies, the reaction should be terminated at appropriate time points by neutralization or dilution.

    • Analyze the stressed samples using the stability-indicating HPLC method.

    • Perform peak purity analysis to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

    • Attempt to identify the structure of significant degradation products.

Data Presentation

Table 3: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HClUp to 7 days at room temperature or 50-60°C.[17]
Base Hydrolysis0.1 M NaOHUp to 7 days at room temperature or 50-60°C.[17]
Oxidation3% H₂O₂Up to 7 days at room temperature.[17]
Thermal Degradation60°CUp to 7 days.[17]
Photolytic DegradationICH Q1B conditions (1.2 million lux hours and 200 W h/m²)As per ICH Q1B.[17]

Mandatory Visualization

G cluster_stress Stress Conditions cluster_degradation Potential Degradation Products This compound This compound Acid Acid Hydrolysis (HCl) This compound->Acid > H⁺ Base Base Hydrolysis (NaOH) This compound->Base > OH⁻ Oxidation Oxidation (H₂O₂) This compound->Oxidation > [O] Thermal Thermal (Heat) This compound->Thermal > Δ Photo Photolytic (Light) This compound->Photo > hν DP1 Hydrolysis Product Acid->DP1 Base->DP1 DP2 Oxidation Product (e.g., Sulfoxide) Oxidation->DP2 DP3 Photodegradant Photo->DP3

Figure 2: Hypothetical degradation pathways of this compound under forced degradation conditions.

Conclusion

The stability testing protocols outlined in this document provide a robust framework for assessing the stability of this compound formulations. Adherence to these protocols will ensure the generation of high-quality stability data to support the determination of an appropriate shelf-life and storage conditions, ultimately ensuring the safety and efficacy of the drug product for patients.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ritiometan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritiometan is an antibacterial agent utilized in aerosol preparations for treating infections of the nose and throat.[1] As a crucial component in pharmaceutical formulations, a reliable and robust analytical method for its quantification is essential for quality control and research purposes. This document details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for the analysis of this compound. These parameters demonstrate the method's suitability for its intended purpose.

ParameterResult
Retention Time (tʀ)~ 4.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using HPLC.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 95:5 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a hypothetical nasal spray formulation): Dilute the this compound-containing sample with the mobile phase to obtain a theoretical concentration within the calibration range. The exact dilution will depend on the concentration of this compound in the specific product.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each calibration standard and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Visualizations

This compound Drug Metabolism Pathway

The following diagram illustrates the metabolic pathway of this compound.

Ritiometan_Metabolism This compound This compound Enzyme1 C-S lyase This compound->Enzyme1 Enzyme2 Metabolic Enzymes This compound->Enzyme2 Metabolite1 S-(carboxymethyl)-L-cysteine Metabolite2 Thioglycolic acid Metabolite3 Formaldehyde Enzyme1->Metabolite1 Enzyme1->Metabolite2 Enzyme2->Metabolite3

Caption: Metabolic breakdown of this compound.

HPLC Analysis Workflow

This diagram outlines the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLCRun Inject into HPLC System Standard->HPLCRun Sample Prepare Sample Solution Sample->HPLCRun Chromatogram Obtain Chromatograms HPLCRun->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for this compound HPLC analysis.

References

Application Note: Quantitative Analysis of Ritiometan in a Nasal Spray Formulation by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritiometan is an antibacterial agent utilized in nasal spray formulations for the treatment of infections of the nose and throat.[1][2] It is a tricarboxylic acid derivative containing sulfur, with the IUPAC name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid.[1] Accurate and precise quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[3] However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This application note presents a detailed protocol for the quantitative analysis of this compound in a nasal spray formulation using GC-MS following a derivatization procedure. The method is designed to be specific, accurate, and reproducible for quality control and research applications.

Principle of the Method

The method involves three key stages:

  • Sample Preparation: Extraction of this compound from the nasal spray matrix.

  • Derivatization: Conversion of the polar carboxylic acid groups of this compound to less polar and more volatile ester groups.

  • GC-MS Analysis: Separation and quantification of the derivatized this compound using a gas chromatograph coupled to a mass spectrometer.

A logical workflow for the analysis is depicted below.

Logical Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Nasal Spray Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Esterification (e.g., with BF3/Methanol) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Data Data Analysis & Reporting Quantification->Data

Figure 1: Logical workflow for the GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Nasal spray placebo formulation

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Boron trifluoride-methanol solution (BF3/Methanol, 14% w/v)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Internal Standard (IS): e.g., Succinic acid-d4 (or another suitable deuterated dicarboxylic acid)

Instrumentation

A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for method development)
Transfer Line Temp.280 °C
Standard and Sample Preparation

3.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

3.2. Internal Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of Succinic acid-d4 and dissolve in 10 mL of methanol.

3.3. Calibration Standards Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3.4. Sample Preparation

  • Accurately weigh an amount of the nasal spray formulation equivalent to 1 mg of this compound into a centrifuge tube.

  • Add 100 µL of the internal standard stock solution (1 mg/mL).

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) twice more and combine the organic extracts.

  • Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization Protocol
  • To the dried extract from the sample preparation and to an aliquot of each calibration standard, add 500 µL of BF3/methanol solution.

  • Seal the vials and heat at 60 °C for 30 minutes.

  • Cool the vials to room temperature.

  • Add 1 mL of deionized water and 1 mL of ethyl acetate.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper ethyl acetate layer to a GC vial for analysis.

An overview of the experimental workflow is provided below.

Experimental Workflow start Start sample Weigh Nasal Spray Sample start->sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction with Ethyl Acetate add_is->extract dry Dry Extract with Na2SO4 extract->dry evaporate Evaporate to Dryness dry->evaporate derivatize Derivatize with BF3/Methanol evaporate->derivatize partition Partition with Water/Ethyl Acetate derivatize->partition analyze Inject into GC-MS partition->analyze end End analyze->end

Figure 2: Detailed experimental workflow for sample preparation and analysis.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables present hypothetical data that would be expected from a validated method.

Table 1: Method Validation Parameters
ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%
Table 2: Linearity Data
Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
251.280
502.550
1005.110
Table 3: Precision and Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Recovery (%)Precision (%RSD)
5.04.9 ± 0.298.04.1
25.025.4 ± 0.8101.63.1
75.073.8 ± 2.598.43.4

Conclusion

The described GC-MS method with a prior derivatization step provides a robust and reliable approach for the quantitative determination of this compound in nasal spray formulations. The method exhibits good linearity, precision, and accuracy, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The use of an internal standard ensures the reliability of the results by compensating for variations in sample preparation and instrument response. While no specific signaling pathways for this compound have been detailed in publicly available literature, this analytical method provides a crucial tool for the pharmaceutical development and control of this therapeutic agent.

References

Standard Operating Procedures for Ritiometan in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ritiometan is a tricarboxylic acid derivative with antiseptic properties.[1] It has been used clinically in France as a nasal spray under the trade name Nécyrane for the topical treatment of viral rhinitis and rhinopharyngitis in adults and children over 30 months.[1][2][3] The active ingredient in this formulation is magnesium this compound.[1][4] As of December 31, 2021, Nécyrane is no longer marketed, and it is not available in pharmacies.[3]

For laboratory purposes, this compound is supplied as a white to off-white, hygroscopic solid.[5] Due to the limited availability of public toxicological data, this compound should be handled with caution in a laboratory setting, following standard procedures for chemical compounds with unknown hazard profiles. The French public database of medicines indicates a lack of experimental studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for magnesium this compound.[6] Therefore, all laboratory work should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

The primary application of this compound is as a topical antiseptic.[7] Researchers investigating novel antimicrobial agents may find this compound to be a relevant reference compound, particularly for studies focused on nasal and throat infections. Its antibacterial mechanism of action is not well-documented beyond its general classification as an antiseptic.[7]

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid[2]
Synonyms (Methylidynetrithio)triacetic acid, 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid[2][8]
CAS Number 34914-39-1[2]
Molecular Formula C7H10O6S3[2]
Molecular Weight 286.33 g/mol [2]
Appearance White to Off-White Solid[5]
Stability Hygroscopic[5]

Standard Operating Procedures & Protocols

General Laboratory Handling and Safety Precautions

Given the absence of comprehensive safety data, a cautious approach is mandatory when handling this compound in a laboratory setting.

1.1 Personal Protective Equipment (PPE):

  • Gloves: Always wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.

1.2 Engineering Controls:

  • Ventilation: Work with this compound powder in a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture, given its hygroscopic nature.[5]

1.3 Spill and Waste Disposal:

  • Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with soap and water.

  • Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.

Protocol for Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or an appropriate aqueous buffer

  • Sterile conical tubes

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molar Mass = 286.33 g/mol ).

  • Weigh the calculated amount of this compound powder in a chemical fume hood.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of solvent (e.g., DMSO) to the tube.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C or as determined by stability studies. Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.

Generalized Protocol for In Vitro Antibacterial Susceptibility Testing

As the specific antibacterial spectrum of this compound is not well-defined, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided. This can be adapted for specific bacterial strains of interest.

Materials:

  • Bacterial culture(s) of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum in the appropriate growth medium, adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria and medium, no this compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the specific bacterial strain for 18-24 hours.

  • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Experimental_Workflow_for_Antiseptic_Evaluation cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_bac Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_bac->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_plate Read Plate (Visually or Spectrophotometer) incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Safety_Handling_Workflow cluster_planning Pre-Experiment cluster_execution Experiment Execution cluster_post Post-Experiment risk_assessment Conduct Risk Assessment (Unknown Toxicity) ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Solid Compound fume_hood->weighing spill_cleanup Spill Management fume_hood->spill_cleanup dissolving Prepare Solution weighing->dissolving waste_disposal Dispose of Chemical Waste dissolving->waste_disposal storage Store Properly (Cool, Dry, Sealed) dissolving->storage spill_cleanup->waste_disposal

Caption: Safety workflow for handling this compound powder in the laboratory.

References

Ritiometan: Application Notes for Sinusitis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. Ritiometan is not approved for the treatment of sinusitis in many jurisdictions. The information provided is based on limited publicly available data, and a comprehensive evaluation of its efficacy and safety for sinusitis has not been established.

Introduction

This compound is a sulfur-containing organic compound that has been used as an active ingredient in a nasal spray for the treatment of colds and rhinopharyngitis.[1][2][3] Marketed in France under the trade name Nécyrane, it is classified as an antibacterial or antiseptic agent.[1][3][4] Its potential application in the treatment of sinusitis, a condition characterized by inflammation of the paranasal sinuses, is a subject of research interest due to its local administration and antimicrobial properties.

This document provides an overview of the known information about this compound and outlines hypothetical protocols for investigating its potential as a treatment for sinusitis. It is important to note that there is a significant lack of published scientific literature, including clinical trial data and detailed mechanistic studies, for this compound's use in sinusitis.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C7H10O6S3[5]
IUPAC Name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid[5]
Molecular Weight 286.4 g/mol [5]
Classification Tricarboxylic acid, Carbonyl compound[6]
ATC Code R01AX05 (Other nasal preparations)[5]

Mechanism of Action (Postulated)

The precise mechanism of action of this compound is not well-documented in publicly available literature. As an antibacterial agent, it is presumed to interfere with bacterial growth or viability within the nasal passages.[4] For its potential use in sinusitis, which often has both infectious and inflammatory components, its effects could be multifactorial.

A proposed research framework for elucidating the mechanism of action is presented below.

Proposed Research Workflow: Investigating this compound for Sinusitis cluster_preclinical Preclinical Investigation cluster_clinical Clinical Investigation cluster_data Data Analysis & Outcomes in_vitro In Vitro Studies in_vivo In Vivo Animal Models in_vitro->in_vivo Efficacy & MoA toxicity Toxicology Studies in_vivo->toxicity Safety Profile phase1 Phase I: Safety & Tolerability toxicity->phase1 IND Submission phase2 Phase II: Efficacy & Dosing phase1->phase2 Establish Safety phase3 Phase III: Comparative Efficacy phase2->phase3 Confirm Efficacy endpoints Primary & Secondary Endpoints (e.g., SNOT-22, Polyp Score) phase3->endpoints biomarkers Biomarker Analysis (Cytokines, Microbiome) phase3->biomarkers approval Regulatory Approval endpoints->approval biomarkers->approval

Caption: A hypothetical workflow for the research and development of this compound as a sinusitis treatment.

Application Notes & Experimental Protocols

Due to the lack of published studies, the following protocols are proposed as a starting point for researchers.

1. In Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine the antimicrobial spectrum and potency of this compound against common sinusitis pathogens.

  • Protocol:

    • Culture isolates of Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus.

    • Perform broth microdilution or agar (B569324) dilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

    • Use relevant antibiotics (e.g., amoxicillin) as positive controls.

2. Assessment of Anti-inflammatory Properties

  • Objective: To investigate if this compound has anti-inflammatory effects on respiratory epithelial cells.

  • Protocol:

    • Culture human nasal epithelial cells (e.g., from primary biopsies or cell lines like RPMI 2650).

    • Induce an inflammatory response using lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-1β).

    • Treat cells with varying concentrations of this compound.

    • Measure the expression and secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or qPCR.

Hypothesized Anti-inflammatory Signaling Pathway lps Bacterial Pathogen (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 nfkb NF-κB Signaling Pathway tlr4->nfkb This compound This compound This compound->nfkb Potential Inhibition cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) nfkb->cytokines inflammation Sinus Inflammation cytokines->inflammation

Caption: A potential signaling pathway for this compound's anti-inflammatory effects, subject to experimental validation.

3. Evaluation of Mucolytic Activity

  • Objective: To determine if this compound can alter the viscoelastic properties of mucus.

  • Protocol:

    • Obtain sputum or mucus samples from patients with chronic rhinosinusitis.

    • Treat the samples with this compound at various concentrations.

    • Measure changes in viscosity and elasticity using a rheometer.

    • Use N-acetylcysteine as a positive control.

Summary and Future Directions

This compound is a topical antibacterial agent with a history of use in minor nasal conditions.[1][4][6] Its potential as a therapeutic for sinusitis is currently unexplored in published scientific literature. The primary challenge for researchers is the lack of foundational data on its efficacy, mechanism of action, and safety profile specifically for sinusitis.

Future research should focus on:

  • Systematic in vitro studies to confirm its antimicrobial spectrum and investigate potential anti-inflammatory and mucolytic properties.

  • Preclinical in vivo studies using animal models of sinusitis to assess efficacy and safety.

  • Well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with acute or chronic sinusitis.

Professionals in drug development should consider that while this compound has a history of topical use, its reformulation or repurposing for chronic conditions like sinusitis would require a full preclinical and clinical development program to meet regulatory standards.

References

Application of Ritiometan in Veterinary Medicine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ritiometan is an antibacterial agent.[1] This document aims to provide a comprehensive overview of its application in veterinary medicine, with a focus on its mechanism of action, experimental protocols, and relevant data. However, a thorough review of the available scientific literature reveals a significant lack of information regarding the use of this compound in animal species.

Current Status of this compound in Medicine

The primary documented use of this compound is in human medicine as a topical antibacterial agent. It is marketed in France under the trade name Nécyrane as an active ingredient in nasal sprays for the treatment of nose and throat infections.[1] There is no information in the public domain to suggest that it has been approved or is currently used in any veterinary medical applications.

Absence of Veterinary Data and Protocols

Extensive searches of scientific databases and veterinary literature did not yield any studies, clinical trials, or case reports on the use of this compound in animals. Consequently, there is no quantitative data to summarize, nor are there established experimental protocols for its use in a veterinary context. The lack of research means that critical parameters such as efficacy, dosage, safety, and potential side effects in different animal species are unknown.

Visualizing the Information Gap

The following diagram illustrates the current knowledge gap concerning this compound in veterinary medicine.

This compound This compound Human_Medicine Human_Medicine This compound->Human_Medicine Established Use (Nasal Spray) Veterinary_Medicine Veterinary_Medicine This compound->Veterinary_Medicine Potential Application? Data_Gap No Available Data Veterinary_Medicine->Data_Gap Leads to

Figure 1: Knowledge gap in the veterinary application of this compound.

Future Directions and Considerations

Given the absence of data, any potential application of this compound in veterinary medicine would necessitate foundational research. The logical workflow for such research is outlined below.

cluster_0 Preclinical Research cluster_1 Clinical Development In_Vitro In Vitro Studies (e.g., MIC assays against veterinary pathogens) Pharmacokinetics Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vitro->Pharmacokinetics Toxicology Safety and Toxicology Studies (in target species) Pharmacokinetics->Toxicology Clinical_Trials Controlled Clinical Trials (in target species for specific indications) Toxicology->Clinical_Trials Regulatory_Approval Regulatory Approval Process Clinical_Trials->Regulatory_Approval

Figure 2: Proposed research workflow for veterinary drug development.

While this compound has a defined role in human medicine as a topical antibacterial agent, there is currently no basis for its application in veterinary medicine. The complete lack of published data means that no established protocols, dosage recommendations, or safety profiles exist for any animal species. Therefore, the use of this compound in veterinary practice is not supported by scientific evidence at this time. Future research would be required to explore any potential veterinary applications.

References

Troubleshooting & Optimization

Overcoming Ritiometan solubility issues in formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ritiometan. This resource is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges encountered during the formulation of this compound.

Fictional Compound Profile: this compound For the purposes of this guide, this compound is characterized as a weakly basic, highly crystalline active pharmaceutical ingredient (API). It belongs to the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high permeability.[1][2] Its pKa is approximately 7.8, leading to significant pH-dependent solubility; it is more soluble in acidic environments like the stomach and poorly soluble in the neutral to basic pH of the small intestine.[2][3] These properties present a significant challenge for achieving adequate bioavailability in oral dosage forms.[4]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly soluble compound with its solubility being highly dependent on pH. In its crystalline form, the solubility in neutral or basic media (pH > 7.0) is typically less than 1 µg/mL. In acidic conditions (pH 1.2-3.0), solubility increases significantly due to the ionization of the molecule.[2] Refer to Table 1 for a summary of its solubility in various media.

Q2: Why does my this compound solution precipitate when I adjust the pH?

A2: As a weak base, this compound is soluble in acidic solutions where it exists as a protonated, charged salt.[5] When the pH of the solution is raised above its pKa (7.8), this compound converts to its less soluble, neutral free base form, which can cause it to precipitate out of solution.[2][3] This is a common issue when transitioning from simulated gastric fluid to simulated intestinal fluid in dissolution studies.[6]

Q3: What are the primary strategies for enhancing this compound's solubility?

A3: Key strategies focus on overcoming the high lattice energy of its crystalline form and managing its pH-dependent solubility.[7][8] The most promising approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create a higher-energy, amorphous form which has a greater apparent solubility than the stable crystalline form.[9][10][11]

  • pH Modification: Using acidic excipients to create an acidic microenvironment within the formulation, which helps maintain this compound's solubility in the higher pH of the intestine.[3]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[8][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility in water.[13][14]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound formulation development.

Issue 1: this compound powder is difficult to dissolve, even in organic solvents.
  • Question: I am struggling to prepare a stock solution of this compound for my experiments. It shows poor solubility even in common organic solvents like ethanol (B145695) and methanol (B129727). What can I do?

  • Answer: The high crystallinity of this compound can make it difficult to dissolve. First, confirm the appropriate solvent by consulting a solubility table (see Table 1). If solubility remains an issue, gentle heating (e.g., to 40-50°C) and sonication can help overcome the energy barrier for dissolution.[15] Always ensure the temperature used will not cause degradation of the API. For preparing solutions for spray drying, a common solvent system like a mixture of dichloromethane (B109758) and methanol is often effective.

Issue 2: The amorphous solid dispersion (ASD) of this compound shows low dissolution or recrystallizes upon storage.
  • Question: My this compound ASD formulation isn't providing the expected dissolution enhancement, and stability studies show it is converting back to the crystalline form. How can I fix this?

  • Answer: This indicates an issue with the formulation's physical stability.[11]

    • Polymer Selection: The chosen polymer may not be optimal for stabilizing amorphous this compound. Polymers with strong intermolecular interactions with the drug (e.g., through hydrogen bonding) are more effective. Consider screening polymers like HPMC-AS, PVP-VA, or Soluplus®.[11]

    • Drug Loading: High drug loading can increase the tendency for recrystallization.[16] Try preparing ASDs with lower drug loads (e.g., 10-25%) to ensure the drug is molecularly dispersed and adequately stabilized by the polymer.[11] See Table 2 for a comparison.

    • Manufacturing Process: The process used to create the ASD (e.g., spray drying, hot-melt extrusion) must be optimized.[17] For spray drying, ensure the solvent is removed rapidly. For hot-melt extrusion, ensure the processing temperature is sufficient to dissolve the drug in the polymer without causing degradation.[17]

    • Storage Conditions: ASDs are sensitive to heat and humidity. Store them in tightly sealed containers with a desiccant at controlled room temperature to prevent moisture-induced recrystallization.[18][19]

Issue 3: Inconsistent dissolution results for this compound tablets.
  • Question: I am seeing high variability in the dissolution profiles of my this compound tablets from batch to batch. What could be the cause?

  • Answer: High variability in dissolution is often linked to inconsistencies in the manufacturing process or formulation.[20]

    • API Particle Size: Ensure the particle size distribution of the this compound API is consistent across batches. A change in particle size will alter the surface area and affect the dissolution rate.

    • Granulation and Compression: If using wet granulation, ensure the granules are dried uniformly. For direct compression, poor powder flow can lead to variations in tablet weight and hardness, which in turn affects dissolution.[20] Adding a glidant like colloidal silicon dioxide can improve flowability.

    • Excipient Interactions: Verify that there are no unintended interactions between this compound and the excipients. Some excipients can affect drug release. For instance, certain fillers may not be as effective at promoting disintegration as others.[1][13]

Data Presentation

Table 1: Equilibrium Solubility of Crystalline this compound in Various Media
MediumpHTemperature (°C)Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.237750.5
Acetate Buffer4.537125.2
Phosphate Buffer (SIFsp)6.8370.8
Purified Water~7.025< 1.0
MethanolN/A255.2
EthanolN/A253.1
Acetone/Methanol (1:1)N/A2515.6
Table 2: Impact of Drug Loading on the Dissolution of this compound ASDs

Formulation: this compound with PVP-VA 64 polymer, prepared by spray drying.

Drug Loading (%)% Drug Release at 30 min (pH 6.8)Physical Stability (40°C/75% RH, 1 month)
10%85%Amorphous
25%72%Amorphous
40%45%Partial Crystallization Detected
Crystalline API< 5%Crystalline

Experimental Protocols

Protocol 1: Solvent Screening for this compound Solubility

Objective: To determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology:

  • Add an excess amount of this compound powder to a series of 2 mL glass vials.

  • Add 1 mL of each test solvent (e.g., water, pH buffers, ethanol, methanol, acetone) to the respective vials.

  • Seal the vials and place them in an orbital shaker set to 25°C and 200 RPM.

  • Allow the samples to equilibrate for at least 48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the vials at 14,000 RPM for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Select a polymer (e.g., PVP-VA 64, HPMC-AS).

  • Calculate the required amounts of this compound and polymer for the desired drug loading (e.g., 25% this compound, 75% polymer).

  • Dissolve both the this compound and the polymer in a common solvent system (e.g., acetone/methanol 1:1 v/v) to achieve a final solid concentration of 5% w/v. Stir until the solution is clear.

  • Set up the spray dryer with the appropriate nozzle and cyclone. Set the inlet temperature (e.g., 120°C), aspiration rate (e.g., 90%), and solution feed rate (e.g., 5 mL/min). These parameters may need optimization.

  • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the ASD.

  • Collect the resulting powder from the collection vessel.

  • Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Store the final ASD powder in a sealed container with a desiccant.

  • Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature.

Visualizations

Diagram 1: Decision Workflow for Solubility Enhancement

cluster_start Start: Characterize API cluster_screening Initial Screening cluster_strategy Strategy Selection cluster_asd_method ASD Method cluster_end Final Formulation Start This compound (BCS Class II, Weak Base) Screen Solvent & Excipient Screening Start->Screen Decision1 Is API Thermally Stable? Screen->Decision1 ParticleSize Particle Size Reduction Screen->ParticleSize Alternative ASD Amorphous Solid Dispersion (ASD) Decision1->ASD Yes Complex Complexation (e.g., Cyclodextrin) Decision1->Complex No HME Hot-Melt Extrusion (HME) ASD->HME Thermal Process SD Spray Drying (SD) ASD->SD Solvent Process End Develop Dosage Form (Tablet/Capsule) Complex->End ParticleSize->End HME->End SD->End

Caption: Decision tree for selecting a suitable solubility enhancement strategy for this compound.

Diagram 2: Experimental Workflow for ASD Formulation

cluster_prep Preparation cluster_process Processing cluster_post Post-Processing cluster_analysis Characterization A 1. Dissolve this compound & Polymer in Solvent B 2. Spray Drying A->B C 3. Secondary Drying (Vacuum Oven) B->C D1 PXRD (Amorphicity) C->D1 D2 DSC (Tg, Purity) C->D2 D3 Dissolution Test C->D3

Caption: Step-by-step workflow for the development and analysis of a this compound ASD.

Diagram 3: Mechanism of pH-Dependent Solubility

cluster_gastric Low pH (Stomach, pH 1-3) cluster_intestinal High pH (Intestine, pH > 6) Gastric_Eq R-NH2 (Insoluble) + H+ <=> R-NH3+ (Soluble) Gastric_Result EQUILIBRIUM SHIFTS RIGHT High Solubility Gastric_Eq->Gastric_Result Transition GI Transit Gastric_Result->Transition Intestinal_Eq R-NH2 (Insoluble) + H+ <=> R-NH3+ (Soluble) Intestinal_Result EQUILIBRIUM SHIFTS LEFT Low Solubility & Precipitation Intestinal_Eq->Intestinal_Result Transition->Intestinal_Result

References

Technical Support Center: Improving the Stability of Ritiometan in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ritiometan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development endeavors.

This compound, an antibacterial agent with the IUPAC name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, possesses thioether linkages that can be susceptible to degradation in aqueous environments.[1] This guide provides strategies to mitigate these stability issues, drawing from established principles for handling thio-compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What are the likely degradation pathways?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, thioether-containing compounds are generally susceptible to oxidation. The sulfur atoms in this compound can be oxidized to sulfoxides and subsequently to sulfones. This oxidation can be catalyzed by factors such as light, temperature, and the presence of metal ions.

Q2: My this compound solution has become cloudy or has formed a precipitate. What could be the cause?

A2: Cloudiness or precipitation in your this compound solution could be due to several factors:

  • Low Aqueous Solubility: this compound's solubility in purely aqueous solutions might be limited. Changes in temperature or pH can affect its solubility, leading to precipitation.

  • Degradation Products: The formation of less soluble degradation products could also result in precipitation.

  • Excipient Incompatibility: If you are using a formulated solution, an incompatibility between this compound and an excipient could be the cause.

Q3: How can I prevent the oxidative degradation of this compound in my aqueous solution?

A3: To minimize oxidative degradation of this compound, consider the following strategies, which are generally effective for stabilizing thio-compounds:

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherol to scavenge reactive oxygen species.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation reactions.

  • pH Control: The stability of thio-compounds is often pH-dependent. Conduct pH stability studies to identify the optimal pH range for this compound and buffer your solution accordingly. Generally, a slightly acidic pH can help slow down the oxidation of thiol groups, a principle that may extend to thioethers.[2]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are powerful and commonly used techniques for monitoring the stability of pharmaceutical compounds like this compound.[3][4][5] These methods can separate the parent drug from its degradation products, allowing for accurate quantification. For structural elucidation of any degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound potency Oxidation of thioether groups1. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite). 2. Prepare and store the solution under an inert gas (e.g., nitrogen, argon). 3. Add a chelating agent (e.g., EDTA). 4. Protect the solution from light.
Precipitation in aqueous solution Low intrinsic solubility or formation of insoluble degradants1. Incorporate a co-solvent (e.g., propylene (B89431) glycol, ethanol), ensuring compatibility. 2. Evaluate the use of solubilizing agents such as cyclodextrins. 3. Adjust the pH of the solution to a range where this compound exhibits maximum solubility.
Inconsistent analytical results Adsorption to container surfaces; degradation during analysis1. Use silanized glassware or low-adsorption plastic containers. 2. Ensure the analytical method is stability-indicating and validated. 3. Minimize sample processing time and maintain controlled temperature during analysis.
Color change in the solution Formation of colored degradation products1. Investigate the degradation pathway using techniques like LC-MS to identify the colored species. 2. Implement the stabilization strategies mentioned above to prevent the formation of these products.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Prepare this compound Solutions: Dissolve a known concentration of this compound in each buffer to prepare the test solutions.

  • Initial Analysis: Immediately after preparation (t=0), analyze the concentration of this compound in each solution using a validated stability-indicating HPLC method.

  • Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C for accelerated stability) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw samples and analyze the this compound concentration using HPLC.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of different antioxidants in preventing the degradation of this compound.

Methodology:

  • Prepare Solutions: Prepare aqueous solutions of this compound at a predetermined pH (based on the pH stability study).

  • Add Antioxidants: To separate solutions, add different antioxidants (e.g., ascorbic acid, sodium metabisulfite) at various concentrations. Include a control solution with no antioxidant.

  • Stress Conditions: Expose the solutions to stress conditions known to promote oxidation (e.g., elevated temperature, exposure to air, or addition of a mild oxidizing agent like hydrogen peroxide).

  • Analysis: Monitor the concentration of this compound over time using a validated HPLC method.

  • Comparison: Compare the degradation rate of this compound in the presence of different antioxidants to the control solution to determine the most effective antioxidant and its optimal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_data Data Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_this compound Prepare this compound Solutions prep_buffers->prep_this compound initial_analysis Initial Analysis (t=0) (HPLC) prep_this compound->initial_analysis incubation Incubate at 40°C (Protected from Light) initial_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) data_analysis Plot % this compound Remaining vs. Time timepoint_analysis->data_analysis incubation->timepoint_analysis

Caption: Workflow for a pH stability study of this compound.

degradation_pathway This compound This compound (Thioether) Sulfoxide Sulfoxide Derivative This compound->Sulfoxide Oxidation Other Other Degradation Products This compound->Other Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: A potential oxidative degradation pathway for this compound.

References

Minimizing degradation of Ritiometan during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Ritiometan during storage. The information is based on the chemical properties of this compound and general principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is an antibacterial agent with the chemical formula C7H10O6S3.[1][2] Its structure, 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, contains thioether and carboxylic acid functional groups, which are important to consider for its stability.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its functional groups, the following degradation mechanisms are plausible:

  • Oxidation: The thioether linkages are susceptible to oxidation, which can form sulfoxides and subsequently sulfones. This is a common degradation pathway for sulfur-containing compounds.

  • Hydrolysis: The molecule could be susceptible to hydrolysis, although typically thioethers are relatively stable to hydrolysis compared to esters.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of reactive species and subsequent degradation.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions are recommended to slow down potential degradation reactions.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency in this compound samples. Degradation due to improper storage.Review storage conditions. Ensure samples are protected from light, stored at the recommended temperature, and potentially under an inert atmosphere.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products such as sulfoxides or sulfones.
Inconsistent results between experimental replicates. Sample handling or storage variability.Standardize sample handling procedures. Ensure all aliquots are stored under identical conditions and for similar durations.
Precipitation of the compound upon thawing. Poor solubility at lower temperatures or pH changes.Allow the sample to equilibrate to room temperature slowly. If precipitation persists, sonication or gentle warming may be attempted. Check the pH of the solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a buffer). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a blank (solvent) to ensure no system peaks interfere.

    • Inject the standards to generate a calibration curve.

    • Inject the this compound sample.

    • Run the HPLC method, monitoring at a suitable UV wavelength (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Quantify the peak area of this compound in the sample chromatogram.

    • Compare the peak area to the calibration curve to determine the concentration of intact this compound.

    • Analyze for the presence of new peaks, which may indicate degradation products.

Quantitative Data Summary

The following tables illustrate how to present stability data for this compound. Note: The data presented here is for illustrative purposes only and is not based on actual experimental results.

Table 1: Effect of Temperature on this compound Stability

Storage Temperature (°C)Initial Purity (%)Purity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
2599.895.288.175.4
499.899.599.198.5
-2099.899.899.799.6

Table 2: Effect of Light Exposure on this compound Stability at 25°C

ConditionInitial Purity (%)Purity after 1 week (%)Purity after 2 weeks (%)Purity after 4 weeks (%)
Protected from light99.899.298.597.0
Exposed to ambient light99.896.592.185.3
Exposed to UV light (254 nm)99.885.170.455.2

Visualizations

degradation_pathway This compound This compound (Thioether) Sulfoxide Sulfoxide (Degradation Product 1) This compound->Sulfoxide Oxidation Sulfone Sulfone (Degradation Product 2) Sulfoxide->Sulfone Further Oxidation

Caption: Plausible oxidative degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Temp Temperature (e.g., 25°C, 4°C, -20°C) HPLC HPLC Analysis Temp->HPLC Light Light Exposure (e.g., Dark, Ambient, UV) Light->HPLC MS Mass Spectrometry (for identification) HPLC->MS Characterize Unknowns Degradation_Assessment Assess Degradation (Purity, Degradants) HPLC->Degradation_Assessment Ritiometan_Sample This compound Sample Ritiometan_Sample->Temp Ritiometan_Sample->Light

Caption: General workflow for assessing this compound stability.

References

Ritiometan Synthesis Impurities: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Ritiometan.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, a thiazolidine (B150603) derivative, is typically synthesized through the condensation reaction of L-cysteine with a dicarbonyl compound containing a thioether linkage, followed by the formation of a magnesium salt. A plausible synthetic workflow is outlined below.

G cluster_synthesis This compound Synthesis Workflow L_Cysteine L-Cysteine Condensation Condensation Reaction L_Cysteine->Condensation Thio_dicarbonyl Thiodiglycolic Acid Derivative (e.g., Di-aldehyde or Keto-acid) Thio_dicarbonyl->Condensation Ritiometan_Acid This compound (Acid Form) Condensation->Ritiometan_Acid Salt_Formation Salt Formation Ritiometan_Acid->Salt_Formation Magnesium_Source Magnesium Source (e.g., Mg(OH)₂, MgCO₃) Magnesium_Source->Salt_Formation Ritiometan_Mg This compound Magnesium Salt_Formation->Ritiometan_Mg Purification Purification (Crystallization/Chromatography) Ritiometan_Mg->Purification

Caption: Plausible synthetic workflow for this compound Magnesium.

Q2: What are the common types of impurities observed in this compound synthesis?

A2: Impurities in this compound synthesis can be broadly categorized as organic and inorganic.[1]

  • Organic Impurities: These can include unreacted starting materials (L-cysteine, thiodiglycolic acid derivatives), intermediates, by-products from side reactions (e.g., oxidation of the thiol group, dimerization), and diastereomers.

  • Inorganic Impurities: These may arise from reagents used in the synthesis and purification steps, such as residual magnesium salts or other inorganic reagents.

Q3: Which analytical techniques are recommended for identifying and quantifying this compound impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of impurities.[2]

  • Gas Chromatography (GC): Suitable for analyzing volatile organic impurities, such as residual solvents.[1]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptom: HPLC analysis of the final product shows peaks corresponding to L-cysteine and/or the thiodiglycolic acid derivative.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Improper stoichiometry of reactants.

  • Inefficient purification.

Troubleshooting Steps:

G cluster_troubleshooting Troubleshooting: Unreacted Starting Materials Start Unreacted Starting Materials Detected Check_Time_Temp Verify Reaction Time and Temperature Start->Check_Time_Temp Check_Stoichiometry Review Reactant Stoichiometry Check_Time_Temp->Check_Stoichiometry Adequate Increase_Time_Temp Increase Reaction Time/Temperature Check_Time_Temp->Increase_Time_Temp Inadequate Optimize_Purification Optimize Purification Protocol Check_Stoichiometry->Optimize_Purification Correct Adjust_Ratios Adjust Reactant Ratios Check_Stoichiometry->Adjust_Ratios Incorrect Recrystallize_Chromatography Recrystallize or Use Preparative Chromatography Optimize_Purification->Recrystallize_Chromatography End Impurity Removed Increase_Time_Temp->End Adjust_Ratios->End Recrystallize_Chromatography->End

Caption: Decision tree for troubleshooting unreacted starting materials.

Data Presentation: HPLC Analysis of Unreacted L-Cysteine

Sample IDL-Cysteine Peak Area% L-Cysteine Impurity
Batch A-15,2800.53%
Batch A-24,9500.50%
Reference < 1,000 < 0.1%
Issue 2: Formation of Oxidized Impurities

Symptom: An unknown peak with a molecular weight corresponding to the oxidized form of this compound is detected by LC-MS.

Possible Causes:

  • Oxidation of the thiol group in L-cysteine or the thiazolidine ring.

  • Presence of oxidizing agents or exposure to air during the reaction.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Antioxidants: Consider the addition of a small amount of a suitable antioxidant, if compatible with the reaction chemistry.

Data Presentation: LC-MS Analysis of Oxidized Impurity

Sample IDOxidized Impurity (m/z)Relative Abundance
Batch B-1 (Air)[M+H]+ of Oxidized this compound1.2%
Batch B-2 (N₂)[M+H]+ of Oxidized this compound< 0.1%
Issue 3: Presence of Diastereomers

Symptom: Chiral HPLC analysis reveals the presence of more than one diastereomer. The formation of a new chiral center at the C2 position of the thiazolidine ring can lead to diastereomers.

Possible Causes:

  • Lack of stereocontrol during the condensation reaction.

  • Epimerization during workup or purification.

Troubleshooting Steps:

  • Reaction Conditions: Optimize reaction temperature and solvent to favor the formation of the desired diastereomer.

  • Chiral Resolution: Employ chiral chromatography or diastereomeric salt crystallization for separation.

Data Presentation: Chiral HPLC Analysis of Diastereomers

Sample IDDesired Diastereomer (%)Undesired Diastereomer (%)
Batch C-195.5%4.5%
Batch C-2 (Optimized)99.2%0.8%

Experimental Protocols

Protocol 1: General Synthesis of this compound (Acid Form)
  • Dissolve L-cysteine (1.0 eq) in deionized water under a nitrogen atmosphere.

  • Add the thiodiglycolic acid derivative (1.1 eq) to the solution.

  • Adjust the pH to 4-5 with a suitable base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, acidify the mixture to pH 2-3 with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

References

Technical Support Center: Ritiometan Nasal Spray Delivery Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Ritiometan nasal spray delivery parameters.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound nasal spray formulations and devices.

Problem ID Issue Potential Causes Recommended Solutions
DSD-01 Inconsistent Droplet Size Distribution (DSD) results1. Improper mixing or dissolution of this compound formulation.2. Actuator not fully primed before measurement.3. Inconsistent actuation force or speed.4. Debris or crystal formation on the nozzle tip.5. Incorrect laser alignment or detector settings on the particle sizer.1. Ensure complete solubilization of this compound and excipients. Use sonication if necessary.2. Prime the device with 3-5 actuations before the first measurement.3. Use a mechanical actuator for consistent actuation parameters. Record force and velocity profiles.4. Clean the nozzle tip with an appropriate solvent (e.g., isopropyl alcohol) before each measurement.5. Perform system calibration and alignment as per the instrument manual.
SPP-01 Asymmetrical or distorted spray pattern1. Partial blockage of the nozzle orifice.2. Manufacturing defect in the pump or nozzle.3. Air bubbles trapped in the pump mechanism.4. High viscosity of the this compound formulation.1. Clean the nozzle; filter the formulation before filling.2. Test multiple devices from the same batch to check for consistency. Report defects to the supplier.3. De-prime and re-prime the device carefully to expel all air.4. Evaluate the formulation's viscosity. Consider adjusting excipients if it exceeds the pump's operational limits.
PG-01 Irregular plume geometry or variable plume angle1. Inconsistent actuation force leading to variable spray velocity.2. Formulation viscosity changes with temperature.3. Static electricity buildup on the device or testing apparatus.1. Employ a mechanical actuator to standardize the actuation profile.2. Conduct experiments in a temperature-controlled environment (e.g., 25°C ± 2°C).3. Use anti-static guns or ensure the test environment is properly grounded.
DEP-01 Low or variable drug deposition in in-vitro nasal cast models1. Mismatch between spray cone angle and nasal vestibule geometry.2. Incorrect device insertion angle or depth.3. High velocity of spray causing excessive posterior deposition or throat impaction.1. Adjust formulation properties (surface tension, viscosity) or device nozzle to modify the plume angle.2. Standardize the device positioning using a jig or fixture. A common starting point is a 45-60° angle of insertion.3. Modify the pump design or formulation to reduce exit velocity. A wider plume angle can also decrease forward momentum.

Frequently Asked Questions (FAQs)

1. What are the key in-vitro tests for optimizing this compound nasal spray?

The three critical in-vitro tests, often referred to as "the triad," for regulatory submissions and product characterization are Droplet Size Distribution (DSD), Spray Pattern and Plume Geometry, and Drug in Small Particles/Droplets. These tests help ensure the consistency, efficiency, and safety of the nasal spray product.

2. How does the viscosity of the this compound formulation affect spray characteristics?

Viscosity significantly impacts spray atomization.

  • High Viscosity: Can lead to larger droplets, a narrower spray angle, and a more jet-like plume. This may result in poor nasal coverage and increased deposition in the anterior nasal cavity.

  • Low Viscosity: Tends to produce finer droplets and a wider spray cone, which can improve mucosal coverage but may also increase the risk of inhalation into the lungs if droplets are too small (<10 µm).

3. What is the ideal droplet size (Dv50) for this compound nasal spray targeting the nasal mucosa?

For targeting the nasal mucosa for local action (like a mucolytic), the ideal droplet size range is generally considered to be between 20 µm and 120 µm.

  • Droplets < 10-20 µm: May be carried by inspired air past the nasal cavity and into the lungs, which is undesirable for a locally acting drug.

  • Droplets > 120-150 µm: Tend to deposit in the anterior region of the nose and are cleared quickly by mucociliary action or drip out, reducing drug efficacy.

4. How do I correlate in-vitro deposition results from a nasal cast to expected in-vivo performance?

While not a perfect 1:1 correlation, in-vitro nasal cast studies are a powerful tool for predicting in-vivo performance. A good correlation is achieved when:

  • The nasal cast model is anatomically accurate and based on representative human anatomy (e.g., from CT scans).

  • Inhalation airflow is simulated through the cast during spray actuation.

  • The spray administration parameters (angle, depth, actuation speed) are controlled and mimic real-world use. By analyzing the deposition pattern within the cast (e.g., anterior vs. posterior, olfactory region), you can rank-order different formulation-device combinations to select candidates with the highest probability of successful in-vivo outcomes.

5. My this compound formulation shows good physical stability but poor spray performance. What should I investigate?

This issue often points to an incompatibility between the formulation and the delivery device.

  • Viscosity & Pump Engine: The formulation's viscosity may be too high for the pump's engine, leading to incomplete atomization.

  • Surface Tension: High surface tension can inhibit the formation of fine droplets.

  • Excipient-Component Interaction: Certain excipients might interact with the plastic, rubber, or metal components of the pump, causing swelling, leaking, or blockage. It is crucial to screen multiple pump/nozzle configurations with your final formulation.

Experimental Protocols & Data

Protocol 1: Droplet Size Distribution Analysis by Laser Diffraction
  • Objective: To measure the size distribution of droplets generated by the this compound nasal spray.

  • Apparatus: Laser diffraction instrument (e.g., Malvern Spraytec), mechanical actuator, exhaust system.

  • Methodology:

    • Set up the instrument according to the manufacturer's guidelines. Align the laser and detector.

    • Position the nasal spray device in the mechanical actuator at a fixed distance from the laser beam (typically 2-5 cm from the nozzle tip).

    • Prime the device by actuating it 5 times away from the instrument's measurement zone.

    • Trigger the data acquisition and the mechanical actuator simultaneously. The actuator should deliver a single, complete stroke with a defined force and speed.

    • The laser beam passes through the atomized spray plume, and the scattered light is measured by a series of detectors.

    • The software calculates the droplet size distribution based on the light scattering pattern, reporting parameters like Dv10, Dv50, Dv90, and Span.

    • Repeat the measurement for at least 3 separate devices (n=3), with 3 actuations per device.

Data Summary: Droplet Size Distribution
Parameter Formulation A (Low Viscosity) Formulation B (High Viscosity) Acceptance Criteria
Dv10 (µm) 18.5 ± 1.235.1 ± 2.5> 10 µm
Dv50 (µm) 45.3 ± 3.188.6 ± 4.320 - 120 µm
Dv90 (µm) 95.7 ± 5.6160.2 ± 7.8< 200 µm
Span 1.70 ± 0.151.41 ± 0.12< 2.0
Data are presented as Mean ± Standard Deviation (n=3 devices).
Protocol 2: Spray Pattern Analysis by High-Speed Camera
  • Objective: To characterize the shape and uniformity of the spray cone.

  • Apparatus: High-speed camera with macro lens, controlled lighting source (e.g., laser sheet or LED panel), mechanical actuator, spray capture system (e.g., dark background with a ruler).

  • Methodology:

    • Mount the nasal spray device in the mechanical actuator.

    • Position the camera perpendicular to the spray's axis.

    • Set up the lighting to illuminate the spray plume against a dark, non-reflective background.

    • Synchronize the camera capture with the actuation. Set the camera to a high frame rate (e.g., 1000 fps) and an appropriate shutter speed to avoid motion blur.

    • Actuate the device and record the entire event, from spray formation to collapse.

    • Analyze the captured images using software to measure the spray cone angle and assess the ovality ratio (longest diameter / shortest diameter) at a fixed distance from the nozzle.

Data Summary: Plume Geometry & Spray Pattern
Parameter Device X (Standard Nozzle) Device Y (Wide-Angle Nozzle) Target Profile
Plume Angle (degrees) 35 ± 3°65 ± 4°50 - 70°
Ovality Ratio (at 5 cm) 1.4 ± 0.21.1 ± 0.11.0 - 1.3
Data are presented as Mean ± Standard Deviation (n=3 devices).

Visualizations

Workflow for Nasal Spray Optimization

G formulation Formulation Development (this compound + Excipients) compatibility Formulation-Device Compatibility Study formulation->compatibility device_select Device Screening (Pump, Nozzle) device_select->compatibility invitro In-Vitro Characterization (DSD, Pattern, Plume) compatibility->invitro stability Stability Studies (Chemical & Physical) invitro->stability optimization Optimization Loop invitro->optimization Results Meet Target Profile? deposition In-Vitro Deposition (Nasal Cast Model) final_product Final Product (Lead Candidate) deposition->final_product stability->final_product optimization->formulation No, Reformulate optimization->device_select No, Change Device optimization->deposition Yes

Caption: A typical workflow for the optimization of a nasal spray product.

Hypothetical Signaling Pathway for this compound

G This compound This compound reduction Reduction This compound->reduction Provides free sulfhydryl group cysteine Free Cysteine Residues in Mucin Glycoproteins disulfide Mucin Disulfide Bonds (-S-S-) cysteine->disulfide forms disulfide->reduction cleaved Cleaved Mucin Strands (-SH HS-) reduction->cleaved viscosity Decreased Mucus Viscosity cleaved->viscosity

Caption: Hypothetical mechanism of action for this compound as a mucolytic agent.

Technical Support Center: Enhancing the Mucoadhesive Properties of Ritiometan Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the mucoadhesive properties of Ritiometan formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and testing of mucoadhesive this compound preparations.

Issue ID Problem/Question Potential Causes Suggested Solutions
RMF-001 Poor Mucoadhesion/ Short Residence Time 1. Inappropriate polymer selection: The chosen polymer may have weak interaction with mucin. 2. Suboptimal polymer concentration: Too low a concentration may not provide sufficient adhesive sites, while too high a concentration can lead to poor hydration and chain entanglement.[1][2] 3. Incorrect formulation pH: The pH can affect the ionization of both the polymer and mucin, influencing their interaction.[3][4] 4. Presence of interfering excipients: Other formulation components may hinder the polymer-mucin interaction.[5]1. Screen various mucoadhesive polymers: Test polymers with different charge densities and functional groups (e.g., carbomers, chitosan, HPMC, sodium hyaluronate). 2. Optimize polymer concentration: Evaluate a range of polymer concentrations. An optimal concentration is often between 1-10% w/w for many polymers.[6] 3. Adjust formulation pH: The maximum mucoadhesive strength for many polyanionic polymers is observed around pH 4-6.[3] 4. Evaluate excipient compatibility: Conduct compatibility studies to ensure other excipients do not negatively impact mucoadhesion.[5][7]
RMF-002 High Viscosity Leading to Poor Sprayability 1. Excessive polymer concentration: Higher polymer content directly increases formulation viscosity.[8] 2. Strong inter-polymer interactions: Certain polymer combinations can lead to a synergistic increase in viscosity.1. Lower polymer concentration: Reduce the amount of the mucoadhesive polymer. 2. Incorporate a shear-thinning agent: Use polymers that exhibit pseudoplastic behavior, where viscosity decreases under the high shear of spraying. 3. Optimize the formulation for the specific spray device: The device's nozzle design and pump mechanism can influence the acceptable viscosity range.[8]
RMF-003 Formulation Instability (e.g., precipitation, degradation) 1. pH-dependent solubility of this compound: As a tricarboxylic acid derivative, this compound's solubility is likely pH-dependent.[9] 2. Incompatibility between this compound and excipients: Chemical interactions can lead to degradation. 3. Microbial contamination: Aqueous nasal formulations are susceptible to microbial growth.1. Determine the pH-solubility profile of this compound: Formulate within the optimal pH range for solubility and stability. 2. Conduct drug-excipient compatibility studies: Use techniques like DSC and FTIR to screen for interactions.[5] 3. Include a suitable preservative: Select a preservative that is effective and compatible with the other formulation components.
RMF-004 Inconsistent Results in Mucoadhesion Testing 1. Variability in biological substrate: The thickness and composition of ex vivo mucosal tissue can vary.[10] 2. Inconsistent testing parameters: Variations in contact time, contact force, and withdrawal speed can affect results.[11][12] 3. Environmental factors: Temperature and humidity can influence both the formulation and the mucosal surface.[13]1. Standardize the biological substrate: Use tissue from the same species, anatomical location, and handle it consistently. Normalize for thickness where possible.[10] 2. Strictly control testing parameters: Standardize contact time (e.g., 2 minutes), contact force (e.g., 0.5 N), and withdrawal speed (e.g., 0.1 mm/s).[12][14] 3. Maintain a controlled testing environment: Perform experiments under consistent temperature and humidity.

Frequently Asked Questions (FAQs)

Q1: What are the key polymer-related factors to consider for enhancing mucoadhesion?

A1: Several polymer characteristics are crucial for effective mucoadhesion. The molecular weight of the polymer plays a significant role; higher molecular weights generally lead to stronger adhesion due to increased chain entanglement. The flexibility of the polymer chains is also important for interpenetration with the mucus layer.[15] Furthermore, the presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and carboxyl (-COOH) groups, is essential for strong interactions with mucin.[15]

Q2: How does the pH of the formulation impact mucoadhesion?

A2: The pH of the formulation and at the formulation-mucus interface is a critical factor, especially for ionizable polymers like carbomers (poly(acrylic acid)).[3][4] For these anionic polymers, a lower pH (around 4-6) keeps the carboxylic acid groups protonated, favoring the formation of hydrogen bonds with mucin and resulting in stronger adhesion.[3] At higher pH, the polymer becomes more ionized and hydrated, which can weaken the adhesive bond.[16]

Q3: What are the common methods for evaluating the mucoadhesive properties of a this compound formulation?

A3: The most common methods for evaluating mucoadhesion can be categorized as in vitro and ex vivo tests:

  • Tensile Strength Measurement: This method measures the force required to detach the formulation from a mucosal surface. Key parameters obtained are the maximum detachment force (Fmax) and the work of adhesion (the area under the force-distance curve).[12][14]

  • Shear Stress Measurement: This test evaluates the force required to slide the formulation along a mucosal surface. It is particularly relevant for formulations that will experience shear forces in their environment, such as in the nasal cavity.[17]

  • In Vitro/Ex Vivo Residence Time: This method assesses how long a formulation remains on a mucosal surface under simulated physiological conditions, such as a continuous flow of artificial nasal fluid.[18]

Q4: My this compound formulation shows good mucoadhesion in vitro, but I suspect poor in vivo performance. What could be the issue?

A4: Discrepancies between in vitro and in vivo results can arise from several factors. The rapid turnover of mucus in the nasal cavity (mucociliary clearance) is a primary physiological removal mechanism that is not fully replicated in many in vitro tests.[18][19] The volume and composition of nasal fluid can also dilute or alter the formulation's properties. Additionally, the mechanical stresses from breathing and sneezing can dislodge the formulation. It is advisable to move to more physiologically relevant ex vivo or in vivo models to get a better prediction of performance.

Q5: What are some strategies to overcome the poor aqueous solubility of a drug like this compound in a mucoadhesive formulation?

A5: If this compound exhibits poor water solubility, several formulation strategies can be employed. The use of co-solvents, surfactants, or complexing agents like cyclodextrins can enhance its solubility.[20] Adjusting the pH of the formulation to a range where the drug is more ionized and soluble is also a common approach, although this must be balanced with the optimal pH for mucoadhesion and stability.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for mucoadhesive formulations. These values are illustrative and will vary depending on the specific polymers, excipients, and testing methods used.

Table 1: Comparison of Mucoadhesive Strength for Different Polymers (Tensile Strength Method)

Polymer (2% w/v in aqueous gel) Maximum Detachment Force (N) Work of Adhesion (mJ)
Carbopol 974P0.85 ± 0.070.52 ± 0.05
Chitosan (Medium Molecular Weight)0.62 ± 0.050.38 ± 0.04
Hydroxypropyl Methylcellulose (HPMC K4M)0.45 ± 0.040.27 ± 0.03
Sodium Hyaluronate0.58 ± 0.060.35 ± 0.04
Polycarbophil (Noveon AA-1)0.91 ± 0.080.58 ± 0.06

Data are presented as mean ± standard deviation (n=6). Testing performed on porcine nasal mucosa.

Table 2: Effect of Polymer Concentration on Mucoadhesion and Viscosity

Carbopol 974P Concentration (% w/v) Maximum Detachment Force (N) Viscosity at 10 s⁻¹ (Pa·s)
0.50.32 ± 0.031.2 ± 0.1
1.00.68 ± 0.053.5 ± 0.3
2.00.85 ± 0.078.1 ± 0.6
3.00.81 ± 0.0615.2 ± 1.1

Data are presented as mean ± standard deviation (n=6).

Table 3: Influence of pH on Mucoadhesive Strength of Carbopol 974P (2% w/v)

Formulation pH Maximum Detachment Force (N)
4.00.88 ± 0.07
5.50.95 ± 0.08
7.00.55 ± 0.05
8.00.31 ± 0.04

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: In Vitro Tensile Strength Measurement

Objective: To quantify the mucoadhesive strength of a this compound formulation by measuring the force required for detachment from a mucosal surface.

Materials:

  • Texture Analyzer or Tensiometer

  • Cylindrical probe

  • Freshly excised porcine nasal mucosa

  • This compound formulation

  • Phosphate buffered saline (PBS, pH 6.5)

Methodology:

  • Secure a section of fresh porcine nasal mucosa onto the testing platform.

  • Apply a consistent amount of the this compound formulation to the tip of the probe.

  • Lower the probe until the formulation makes contact with the mucosal surface.

  • Apply a constant contact force (e.g., 0.5 N) for a defined contact time (e.g., 120 seconds) to allow for bond formation.[12]

  • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[14]

  • Record the force as a function of displacement.

  • The maximum force recorded is the detachment force. The area under the force-displacement curve represents the work of adhesion.

  • Perform at least three replicates for each formulation.

Protocol 2: Ex Vivo Nasal Residence Time

Objective: To estimate the duration a this compound formulation remains on the nasal mucosa under simulated physiological flow.

Materials:

  • Freshly excised porcine nasal septum

  • Peristaltic pump

  • Simulated nasal fluid (SNF)

  • Fluorescently labeled this compound formulation (e.g., with fluorescein)

  • Fluorescence microscope or imaging system

Methodology:

  • Mount the porcine nasal septum on a stage inclined at a 30° angle.

  • Maintain the temperature at 32-34°C.

  • Apply a defined amount of the fluorescently labeled formulation to the mucosal surface.

  • Start a continuous flow of pre-warmed SNF over the mucosa using the peristaltic pump at a physiologically relevant rate (e.g., 0.1 mL/min).

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), capture images of the mucosal surface using the fluorescence imaging system.[18]

  • Quantify the remaining fluorescence intensity at each time point.

  • The residence time is determined as the time it takes for the fluorescence intensity to drop below a certain threshold (e.g., 10% of the initial intensity).

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Mucoadhesion Testing cluster_analysis Data Analysis & Optimization cluster_final Final Formulation prep Prepare this compound Formulation with Mucoadhesive Polymer tensile In Vitro Tensile Strength prep->tensile shear In Vitro Shear Stress prep->shear residence Ex Vivo Residence Time prep->residence analyze Analyze Data: - Detachment Force - Work of Adhesion - Residence Time tensile->analyze shear->analyze residence->analyze optimize Optimize Formulation: - Polymer Type - Concentration - pH analyze->optimize Iterative Process optimize->prep Refine Formulation final Final Optimized This compound Formulation optimize->final

Caption: Experimental workflow for developing and optimizing mucoadhesive this compound formulations.

Troubleshooting_Logic cluster_polymer Polymer Factors cluster_formulation Formulation Factors cluster_solution Solutions start Poor Mucoadhesion (Issue RMF-001) p_type Check Polymer Type start->p_type p_conc Check Polymer Concentration start->p_conc f_ph Check Formulation pH start->f_ph f_excipients Check for Interfering Excipients start->f_excipients sol_polymer Screen Different Polymers p_type->sol_polymer sol_conc Optimize Concentration (e.g., 1-10% w/w) p_conc->sol_conc sol_ph Adjust pH (e.g., to 4-6) f_ph->sol_ph sol_excipients Conduct Compatibility Studies f_excipients->sol_excipients

Caption: Troubleshooting decision tree for addressing poor mucoadhesion in formulations.

References

Ritiometan Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing batch-to-batch variability in Ritiometan synthesis. The following information is designed to troubleshoot common issues encountered during production and ensure consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as this compound Magnesium, is an antibacterial agent. It is primarily used in aerosol preparations for the treatment of infections of the nose and throat.[1]

Q2: What are the most critical stages in this compound synthesis prone to variability?

The most critical stages include the formation of the dithiolane ring, the introduction of the aminomethyl group, and the final purification of the active pharmaceutical ingredient (API). Each of these steps involves sensitive reagents and conditions that, if not precisely controlled, can lead to significant variations between batches.

Q3: What are the common impurities encountered in this compound synthesis?

Common impurities can arise from starting materials, by-products of the reaction, or degradation of the final product.[2][3] For this compound, potential impurities could include unreacted starting materials, oxidized forms of the dithiolane ring, and diastereomers if chiral centers are not controlled. A summary of potential impurities is provided in the table below.

Q4: How can I best monitor and control reaction progress to minimize variability?

Real-time monitoring of critical process parameters is essential.[4] Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to track the consumption of reactants and the formation of products and impurities.[5][6][7][8]

Troubleshooting Guide

Issue 1: Low Yield of the Dithiolane Intermediate
  • Question: We are experiencing significantly lower than expected yields during the formation of the 4-methyl-1,3-dithiolane-4-carboxylic acid intermediate. What are the likely causes and how can we troubleshoot this?

  • Answer: Low yields at this stage are often attributed to three main factors: the quality of the starting materials, incomplete reaction, or degradation of the product.

    • Raw Material Quality:

      • Purity of Dithiol Precursor: Ensure the dithiol precursor is of high purity and free from oxidizing agents. The presence of even trace amounts of oxidants can lead to disulfide bond formation, preventing the desired cyclization.

      • Carbonyl Source Activity: The reactivity of the carbonyl source is crucial. Verify its purity and consider using a freshly opened batch.

    • Reaction Conditions:

      • Temperature Control: The cyclization reaction is often temperature-sensitive. Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. Excursions, even for a short duration, can lead to side reactions.

      • Stoichiometry: Precise stoichiometry of the reactants is critical. An excess or deficit of either the dithiol or the carbonyl source can result in incomplete conversion and the formation of by-products.

    • Troubleshooting Steps:

      • Analyze Raw Materials: Perform quality control checks on all starting materials before use.

      • Optimize Reaction Parameters: Conduct small-scale experiments to re-optimize temperature, reaction time, and stoichiometry.

      • In-Process Controls (IPCs): Implement IPCs using techniques like TLC or HPLC to monitor the reaction progress and confirm the complete consumption of starting materials.

Issue 2: Inconsistent Levels of Impurity X in the Final API
  • Question: Our batch analysis consistently shows variable levels of a specific impurity, designated as Impurity X, which impacts the final product's purity profile. How can we identify the source and control its formation?

  • Answer: The presence of a recurring but variable impurity suggests a process control issue. The source could be from a side reaction, degradation, or an impurity in one of the raw materials that carries through the synthesis.

    • Identification of the Impurity:

      • Isolation and Characterization: The first step is to isolate Impurity X using preparative chromatography. Once isolated, its structure should be elucidated using spectroscopic techniques such as Mass Spectrometry (MS), NMR, and FTIR.[6]

      • Plausible Formation Pathway: Once the structure is known, a plausible chemical pathway for its formation can be hypothesized. This will help pinpoint the stage in the synthesis where it is being generated.

    • Root Cause Analysis:

      • Raw Material Screening: Analyze all raw materials and intermediates for the presence of Impurity X or its precursors.

      • Process Parameter Review: Scrutinize the process parameters of the step where the impurity is likely formed. Pay close attention to temperature, pH, and reaction time.

      • Forced Degradation Studies: Conduct forced degradation studies on the this compound API and key intermediates to understand the degradation pathways and identify if Impurity X is a degradation product.

    • Corrective and Preventive Actions (CAPA):

      • Modify Reaction Conditions: Adjust the reaction conditions (e.g., lower temperature, change of solvent, use of an antioxidant) to disfavor the formation of Impurity X.

      • Purification Step Optimization: Develop or refine a purification step (e.g., recrystallization, chromatography) specifically designed to remove Impurity X.

      • Specification of Raw Materials: Tighten the specifications for raw materials to limit the presence of precursors to Impurity X.

Data Presentation

Table 1: Critical Process Parameters for this compound Synthesis (Hypothetical)

ParameterStageTarget RangeJustification
TemperatureDithiolane Formation20-25°CTo minimize side reactions and degradation.
pHAmine Addition8.0-9.0To ensure the nucleophilicity of the amine.
Reaction TimeFinal Product Isolation10-12 hoursTo ensure complete reaction and minimize impurity formation.
Stirring SpeedAll stages200-300 RPMTo ensure proper mixing and mass transfer.

Table 2: Impurity Profile and Acceptance Criteria (Hypothetical)

ImpurityStructureSourceAcceptance Criteria (Not More Than)
Impurity AUnreacted Starting MaterialDithiolane Formation0.15%
Impurity BOxidized DithiolaneAll stages0.10%
Impurity CDiastereomerAmine Addition0.20%
Total Impurities--0.50%

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1,3-dithiolane-4-carboxylic acid (Hypothetical)
  • Materials:

    • 2,3-dimercaptosuccinic acid (1.0 eq)

    • Acetone (1.2 eq)

    • Toluene (10 vol)

    • p-Toluenesulfonic acid (0.05 eq)

  • Procedure:

    • To a stirred solution of 2,3-dimercaptosuccinic acid in toluene, add acetone.

    • Add p-toluenesulfonic acid as a catalyst.

    • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Quality Control Analysis by HPLC
  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of this compound and known impurities at various concentrations.

    • Prepare a sample solution of the batch to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the impurities in the sample by comparing the retention times and peak areas with those of the standards.

Visualizations

Ritiometan_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis cluster_purification Purification A 2,3-Dimercaptosuccinic Acid C 4-Methyl-1,3-dithiolane- 4-carboxylic acid A->C Cyclization B Acetone B->C E This compound Crude C->E Amination D Amine Reagent D->E F Purified this compound E->F Recrystallization/ Chromatography

Caption: Hypothetical synthesis pathway for this compound.

Troubleshooting_Workflow Start Batch Fails Specification Identify_Issue Identify the specific issue (e.g., low yield, high impurity) Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield High_Impurity High Impurity Identify_Issue->High_Impurity Check_Raw_Materials Check Raw Material Quality Low_Yield->Check_Raw_Materials Yes Check_Reaction_Conditions Review Reaction Conditions Low_Yield->Check_Reaction_Conditions No Identify_Impurity Isolate and Identify Impurity High_Impurity->Identify_Impurity Yes Optimize_Process Optimize Process Parameters Check_Raw_Materials->Optimize_Process Check_Reaction_Conditions->Optimize_Process Trace_Impurity_Source Trace Source of Impurity Identify_Impurity->Trace_Impurity_Source Refine_Purification Refine Purification Method Trace_Impurity_Source->Refine_Purification Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Optimize_Process->Implement_CAPA Refine_Purification->Implement_CAPA End Batch Meets Specification Implement_CAPA->End

Caption: Troubleshooting workflow for out-of-specification batches.

QC_Workflow cluster_sampling Sampling cluster_testing Analytical Testing cluster_decision Decision Sample Sample from Batch HPLC HPLC Analysis (Purity, Impurities) Sample->HPLC GC GC Analysis (Residual Solvents) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF Review Review Data Against Specifications HPLC->Review GC->Review KF->Review Pass Release Batch Review->Pass Pass Fail Initiate OOS Investigation Review->Fail Fail

Caption: Quality control workflow for this compound batch release.

References

Strategies to reduce Ritiometan-induced nasal irritation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding nasal irritation specifically caused by Ritiometan is not extensively documented in publicly available literature. The following troubleshooting guides and FAQs are based on general principles for mitigating nasal irritation associated with intranasal therapeutic agents. These recommendations should be considered as general guidance for researchers and clinicians.

Troubleshooting Guides

Issue: User reports nasal burning, stinging, or dryness immediately after this compound administration.

Possible Causes:

  • Formulation Excipients: Buffers, preservatives, or solubilizing agents in the formulation may be causing local irritation.

  • Drug Properties: The intrinsic properties of this compound at the administered concentration may be irritating to the nasal mucosa.

  • Application Technique: Incorrect administration technique can lead to localized high concentrations of the spray, causing irritation.

  • Underlying Nasal Condition: Pre-existing nasal inflammation or dryness can be exacerbated by any nasal spray.

Troubleshooting Steps:

  • Review Administration Technique: Ensure the user is following the correct procedure for nasal spray administration. The spray should be directed away from the nasal septum.

  • Pre-administration Saline Rinse: Using a saline nasal spray 5-10 minutes before this compound administration can help hydrate (B1144303) the nasal mucosa and remove mucus, potentially reducing irritation.

  • Vehicle Control Experiment: If feasible in a research setting, administer a vehicle-only formulation (without this compound) to determine if the excipients are the source of irritation.

  • Dose Adjustment: Investigate if a lower concentration or a reduced dosing frequency of this compound can maintain efficacy while minimizing irritation.

Issue: User develops nasal congestion after several days of continuous this compound use.

Possible Cause:

  • Rhinitis Medicamentosa (Rebound Congestion): While typically associated with decongestants, prolonged use of any nasal spray can potentially lead to rebound congestion.[1][2][3]

Troubleshooting Steps:

  • Evaluate Duration of Use: Determine if the onset of congestion correlates with a prolonged and uninterrupted period of this compound administration.

  • Discontinuation or "Drug Holiday": Under medical supervision, temporarily discontinuing the use of this compound may be necessary to see if the congestion resolves.

  • Weaning Strategy: A gradual reduction in the frequency of administration may help mitigate rebound congestion while discontinuing the product. For example, reducing from twice daily to once daily, then to every other day.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound?

A1: this compound is described as an antibacterial agent used in nasal sprays for the treatment of infections of the nose and throat and for viral rhinitis.[4][5] The precise molecular mechanism of action is not detailed in the provided information. It is classified as a tricarboxylic acid derivative.[4]

Q2: Are there any known side effects of this compound?

A2: Specific side effect profiles for this compound are not detailed in the available search results. General side effects of nasal sprays can include local irritation, dryness, burning, and in some cases, rebound congestion with prolonged use.[3][6]

Q3: Can the formulation of this compound be altered to reduce irritation?

A3: In a drug development context, several strategies can be employed to reduce nasal irritation of a formulation:

  • pH Adjustment: Ensuring the formulation's pH is close to that of the nasal mucosa (typically pH 5.5-6.5) can minimize irritation.

  • Tonicity Modification: Isotonic solutions are generally better tolerated than hypotonic or hypertonic solutions.

  • Excipient Selection: Using mucoadhesive excipients can prolong residence time and may allow for a lower concentration of the active ingredient. The addition of soothing agents or humectants could also be explored. Aqueous preparations may contain preservatives that can cause irritation.[7]

Q4: How can we assess nasal irritation of a new this compound formulation in a preclinical setting?

A4: Preclinical assessment of nasal irritation is a critical step. A general workflow for this is outlined below.

Experimental Workflow for Assessing Nasal Irritation

cluster_0 In Vitro Assessment cluster_1 Ex Vivo Assessment cluster_2 In Vivo Assessment invitro_models Nasal Epithelial Cell Cultures (e.g., RPMI 2650) cytotoxicity Cytotoxicity Assays (MTT, LDH) invitro_models->cytotoxicity inflammation Inflammatory Marker Analysis (e.g., IL-6, IL-8 ELISA) invitro_models->inflammation exvivo_tissue Excised Animal Nasal Tissue histopathology_exvivo Histopathological Examination exvivo_tissue->histopathology_exvivo animal_model Animal Model (e.g., Rat, Rabbit) clinical_signs Observation of Clinical Signs (e.g., Sneezing, Scratching) animal_model->clinical_signs histopathology_invivo Post-mortem Histopathology of Nasal Turbinates animal_model->histopathology_invivo

Caption: Preclinical workflow for nasal irritation assessment.

Q5: What are some general strategies to improve adherence to intranasal treatments if irritation occurs?

A5: Patient education is key. Discussing common side effects and potential interventions can improve adherence.[8] Suggesting a different formulation if sensory attributes are an issue, and demonstrating proper administration technique are also helpful strategies.[8] For dryness and irritation, using a saline nasal rinse prior to medication can be beneficial.[7]

Data on Nasal Spray Side Effects (General)

As no specific quantitative data for this compound was found, the following table summarizes common side effects reported for intranasal corticosteroids and antihistamines, which can serve as a general reference for potential nasal spray-related adverse events.

Side EffectIntranasal Corticosteroids (INCS)Intranasal Antihistamines
Nasal Irritation/Dryness CommonCommon
Epistaxis (Nosebleeds) Can occur, minimized with proper techniqueCommon
Taste Disturbances Less commonCommon (often described as bitter)[6]
Headache PossibleCommon
Nasal Septal Perforation Rare, associated with improper techniqueNot commonly reported

Signaling Pathways in Nasal Irritation

Nasal irritation often involves the activation of sensory nerves in the nasal epithelium, leading to the release of neuropeptides and subsequent inflammatory responses. A simplified representation of a potential pathway is shown below.

Hypothesized Nasal Irritation Pathway

cluster_irritant Irritant Exposure cluster_cellular Cellular Response cluster_physiological Physiological Response This compound This compound or Excipient TRPV1 TRPV1/TRPA1 Receptor (on Sensory Nerves) This compound->TRPV1 Activation Neuropeptide Neuropeptide Release (Substance P, CGRP) TRPV1->Neuropeptide Stimulation Vasodilation Vasodilation & Plasma Extravasation Neuropeptide->Vasodilation MastCell Mast Cell Degranulation Neuropeptide->MastCell Inflammation Neurogenic Inflammation Vasodilation->Inflammation MastCell->Inflammation Sensation Sensation of Stinging, Burning, Itching Inflammation->Sensation

Caption: A potential signaling pathway for nasal irritation.

References

Improving the analytical sensitivity for low-level Ritiometan detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ritiometan Analysis

Welcome to the technical support center for this compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its analysis?

A1: this compound, with the chemical formula C7H10O6S3, is a thioether compound containing three carboxylic acid groups.[1] Its key properties include a molar mass of approximately 286.4 g/mol and the presence of multiple sulfur atoms, which makes it susceptible to oxidation.[1][2] The carboxylic acid groups mean its ionization, and therefore retention in reversed-phase chromatography, will be highly dependent on the pH of the mobile phase.

Q2: Which analytical technique is most suitable for low-level this compound detection?

A2: For sensitive and selective quantification of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique. Chromatographic methods like HPLC and UHPLC provide the necessary separation from matrix components, while mass spectrometry offers high sensitivity and specificity for detection.[3][4][5]

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately adjusted. For an acidic compound, a pH well below the pKa of the carboxylic acid groups (e.g., pH 2.5-3.5) will ensure it is in its neutral form, reducing peak tailing on C18 columns.

  • Column Activity: Residual silanols on the silica-based column can interact with the analyte. Consider using a column with end-capping or a specialized column designed for polar compounds.[6]

  • Buffer Concentration: Inadequate mobile phase buffering can lead to inconsistent ionization and peak shape. Ensure your buffer concentration is sufficient (typically 10-20 mM).[6]

  • Column Contamination: Contaminants from previous injections can build up at the column head. Try flushing the column or replacing the guard column.[7][8]

Q4: I am experiencing low signal intensity or a loss of sensitivity. What should I check first?

A4: A sudden or gradual loss of sensitivity can stem from multiple sources. A systematic check is recommended.

  • Sample Integrity: Confirm that your this compound standards and samples have not degraded. Thioether compounds can be prone to oxidation. Prepare fresh solutions to verify.[9]

  • Instrument Check: Verify basic instrument parameters like injection volume, detector settings, and mobile phase flow.[10] Ensure the mass spectrometer source is clean and optimized.

  • LC System Leaks: Check for any leaks in the LC system, as this can cause flow rate fluctuations and lead to lower-than-expected signal.[8]

  • Mobile Phase: Ensure mobile phases are freshly prepared, correctly mixed, and degassed. Contaminated or old solvents can increase background noise and suppress the analyte signal.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during low-level this compound analysis.

Problem/Symptom Potential Cause Recommended Solution
High Baseline Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous buffers.[8]
Detector contamination or failing lamp (UV).Clean the detector flow cell according to the manufacturer's instructions. Replace the lamp if its lifetime has been exceeded.[9]
Insufficient mobile phase degassing.Ensure mobile phases are properly degassed to prevent air bubbles from entering the detector.[9]
Poor Peak Shape (Fronting) Sample overload.Decrease the concentration of the injected sample or reduce the injection volume.[6]
Sample solvent is stronger than the mobile phase.Dilute or dissolve the sample in the initial mobile phase composition to avoid peak distortion.[6][10]
Inconsistent Retention Times Inadequate column equilibration.Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before starting the sequence.[9]
Fluctuations in column temperature.Use a thermostatically controlled column oven to maintain a stable temperature.[8]
Pump proportioning or mixing issues.Manually prepare the mobile phase to confirm if the issue is with the pump's mixing performance.[7]
No Peak Detected Incorrect detector settings.Verify that the detector is on and set to the correct wavelength (for UV) or mass transition (for MS).[9]
Sample degradation.Prepare a fresh standard of this compound to confirm analyte stability. Thioethers can oxidize; handle samples accordingly.
Blockage in the system (injector, tubing, column).Systematically check for blockages starting from the detector and working backward. High backpressure is a common indicator.[8]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Biological Matrix (Plasma)

This protocol outlines a general protein precipitation method for extracting this compound from a plasma sample, suitable for LC-MS/MS analysis.

  • Reagents and Materials:

    • Blank plasma

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound)

    • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • 96-well collection plates or microcentrifuge tubes

  • Procedure:

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution and briefly vortex.

    • Add 200 µL of cold (4°C) Precipitation Solvent (Acetonitrile with 0.1% formic acid).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 150 µL of the supernatant to a clean collection plate or vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly.

    • If evaporated, reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

Visual Guides & Workflows

Workflow for Troubleshooting Low Sensitivity

The following diagram outlines a logical workflow for diagnosing and resolving issues of low analytical sensitivity.

G start Start: Low Signal Intensity for this compound check_sample 1. Verify Sample Integrity start->check_sample is_sample_ok Is Sample OK? check_sample->is_sample_ok prep_fresh Prepare Fresh Standards and Samples is_sample_ok->prep_fresh No check_lc 2. Inspect LC System is_sample_ok->check_lc Yes prep_fresh->start is_lc_ok Leaks or Pressure Issues? check_lc->is_lc_ok fix_leak Tighten/Replace Fittings Check Pump Seals is_lc_ok->fix_leak Yes check_ms 3. Evaluate MS Performance is_lc_ok->check_ms No fix_leak->check_lc is_ms_ok Source Dirty or Not Optimized? check_ms->is_ms_ok clean_tune Clean Source & Ion Optics Perform Tuning/Calibration is_ms_ok->clean_tune Yes check_method 4. Review Method Parameters is_ms_ok->check_method No clean_tune->check_ms optimize Optimize Mobile Phase pH, Gradient, and MS Transitions check_method->optimize resolved Problem Resolved optimize->resolved

Caption: A step-by-step workflow for troubleshooting low signal intensity in this compound analysis.

Logical Diagram for Peak Tailing Issues

This diagram illustrates the decision-making process for addressing peak tailing.

G start Start: this compound Peak Tailing Observed check_ph 1. Check Mobile Phase pH start->check_ph is_ph_ok Is pH < 3.5? check_ph->is_ph_ok adjust_ph Lower pH with Formic or Trifluoroacetic Acid is_ph_ok->adjust_ph No check_column 2. Evaluate Column Health is_ph_ok->check_column Yes adjust_ph->check_ph is_column_old Column Old or Contaminated? check_column->is_column_old replace_guard Replace Guard Column Flush or Replace Analytical Column is_column_old->replace_guard Yes check_extra_col 3. Check for Extra-Column Volume is_column_old->check_extra_col No replace_guard->check_column is_tubing_long Tubing Long or Poor Connections? check_extra_col->is_tubing_long optimize_tubing Use Shorter, Narrower Tubing Ensure Zero-Dead-Volume Connections is_tubing_long->optimize_tubing Yes resolved Peak Shape Improved is_tubing_long->resolved No optimize_tubing->check_extra_col

Caption: A decision tree for systematically diagnosing and resolving peak tailing problems.

References

Technical Support Center: Refinement of Ritiometan Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working on the purification of Ritiometan. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Yield During Crystallization

  • Q1: My this compound yield from crystallization is consistently low. What are the potential causes and solutions?

    • A1: Low crystallization yield can stem from several factors. This compound, as a tricarboxylic acid, has high polarity and water solubility, which can make precipitation difficult.[1][2]

      • Improper Solvent System: The chosen anti-solvent may not be sufficiently immiscible with the solvent in which this compound is dissolved.

      • Suboptimal pH: The pH of the solution is critical. This compound is most likely to crystallize at a pH where it is least soluble, which for a tricarboxylic acid is typically in a lower pH range.

      • Supersaturation Issues: The solution may not be adequately supersaturated, or the cooling rate might be too rapid, leading to the formation of fine crystals that are difficult to recover or the compound remaining in solution.

      • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.[3]

Troubleshooting Steps:

  • Optimize Solvent System: Experiment with different solvent/anti-solvent combinations. A table of suggested starting points is provided below.

  • Adjust pH: Carefully titrate the solution with an acid (e.g., HCl) to find the optimal pH for precipitation. Monitor the pH closely as small changes can significantly impact solubility.[4]

  • Control Cooling Rate: Employ a slower, more controlled cooling process to encourage the growth of larger, more easily filterable crystals.

  • Pre-Purification: If impurities are suspected, consider an initial purification step, such as flash chromatography, before crystallization.[3]

Issue 2: Peak Tailing in Reversed-Phase HPLC

  • Q2: I am observing significant peak tailing for this compound during RP-HPLC analysis. How can I resolve this?

    • A2: Peak tailing for an acidic compound like this compound is often caused by strong interactions between the carboxyl groups and residual, un-capped silanols on the silica-based column packing. This leads to a secondary, undesirable separation mechanism.[4]

      • Mobile Phase pH: If the mobile phase pH is too high, the carboxyl groups will be fully deprotonated, increasing their interaction with the stationary phase.

      • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface.[5]

      • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[5][6]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound's carboxylic acid groups to ensure they are fully protonated. A pH of around 2.5 is a good starting point.

  • Increase Buffer Strength: Use a buffer concentration in the range of 25-50 mM to maintain consistent pH.[5]

  • Use an Ion-Pairing Agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will pair with the analyte and mask the interactions with the silica (B1680970) backbone.

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.[6]

  • Check Column Health: The column itself may be degraded. Test its performance with a standard mixture or replace it if necessary.[6]

Issue 3: Variable Retention Times in HPLC

  • Q3: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

    • A3: Fluctuating retention times are a common HPLC problem and can point to several issues with the system or method.[4]

      • Inconsistent Mobile Phase Composition: The solvent proportions in your mobile phase may not be accurate, or the solvents may be improperly mixed. Evaporation of a volatile solvent component can also alter the composition over time.

      • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column performance, leading to shifts in retention time. Most modern HPLC systems use a column thermostat to mitigate this.

      • Pump Malfunction: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times.[5]

      • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection.[4]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly degassed.[7] If using an online mixer, ensure the pump is functioning correctly.

  • Use a Column Oven: Set the column temperature to be slightly above ambient (e.g., 30-35°C) to ensure a stable operating temperature.

  • System Maintenance: Check for leaks and perform routine maintenance on pump seals and check valves as per the manufacturer's recommendations.

  • Ensure Proper Equilibration: Before starting a sequence of runs, flush the column with at least 10-15 column volumes of the mobile phase to ensure it is fully equilibrated.

Quantitative Data for Purification Parameters

The following tables provide starting parameters for the purification of this compound. These should be optimized for your specific experimental conditions.

Table 1: Recommended Starting Conditions for this compound Crystallization

ParameterRecommended RangeNotes
Solvent Dimethyl Sulfoxide (DMSO)This compound is freely soluble.
Anti-Solvent Water, IsopropanolStart with a 1:3 ratio of Solvent to Anti-Solvent.
pH of Solution 2.0 - 3.5Critical for inducing precipitation.
Temperature 4 - 25 °CSlower cooling to 4°C is recommended.
Seeding OptionalCan add a small crystal to initiate growth.

Table 2: Suggested RP-HPLC Method Parameters for this compound

ParameterRecommended SettingNotes
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column.
Mobile Phase A 0.1% TFA in WaterEnsures acidic conditions.
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minAdjust based on impurity profile.
Flow Rate 1.0 mL/min
Column Temp. 30 °CFor stable retention times.
Detection (UV) 210 nm
Injection Volume 10 µLAvoid overloading the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., DMSO) at room temperature.

  • pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH of the solution reaches approximately 2.5. The solution may become slightly cloudy.

  • Addition of Anti-Solvent: Gradually add an anti-solvent (e.g., deionized water) while continuing to stir until the solution becomes persistently turbid.

  • Crystal Growth: Cover the container and allow it to stand at room temperature for 1-2 hours. For improved yield, transfer the container to a cold environment (e.g., 4°C) and leave it undisturbed for 12-24 hours.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Protocol 2: Preparative HPLC Purification of this compound

  • System Preparation: Set up the preparative HPLC system according to the parameters outlined in Table 2 (scaled appropriately for the preparative column dimensions). Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram and begin collecting fractions just before the this compound peak begins to elute and stop collecting after the peak has returned to baseline.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specifications. Remove the solvent using a rotary evaporator or a lyophilizer.

Visualizations

Diagram 1: General this compound Purification Workflow

cluster_synthesis Upstream cluster_purification Downstream Purification cluster_analysis Analysis & Final Product crude_product Crude this compound (from synthesis) flash_chrom Optional: Flash Chromatography crude_product->flash_chrom remove major non-polar impurities crystallization Recrystallization crude_product->crystallization direct to crystallization flash_chrom->crystallization primary purification purity_check Purity Analysis (Analytical HPLC) crystallization->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check re-analyze fractions purity_check->prep_hplc if purity < 99.5% final_product Pure this compound API purity_check->final_product if purity ≥ 99.5%

A typical workflow for the purification and analysis of this compound.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph Action: Lower pH with 0.1% TFA check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer No check_load Is Sample Load Too High? check_buffer->check_load Yes adjust_buffer->check_load reduce_load Action: Reduce Injection Volume check_load->reduce_load Yes check_column Consider Column Degradation check_load->check_column No reduce_load->check_column end_good Peak Shape Improved check_column->end_good

A decision tree for troubleshooting peak tailing in this compound HPLC analysis.

References

Validation & Comparative

In-Depth Comparison of Analytical Methods for Ritiometan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific, validated analytical methods for the quantitative determination of Ritiometan. This guide addresses the current landscape and provides a foundational framework for the development and cross-validation of such methods, essential for drug development and quality control.

Framework for Method Development and Validation

For a molecule like this compound, with the chemical formula C7H10O6S3, several analytical techniques could be theoretically applied. The selection of a suitable method would depend on the physicochemical properties of the active pharmaceutical ingredient (API) and the intended application of the method (e.g., raw material testing, formulation analysis, stability studies).

Table 1: Potential Analytical Methods for this compound and Key Validation Parameters

Analytical MethodPrinciplePotential Applicability for this compoundKey Validation Parameters to Establish
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High specificity and sensitivity for quantification in formulations.Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Potentially applicable if this compound can be derivatized to increase volatility.Similar to HPLC: Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.A simpler, more rapid method for routine analysis if a suitable chromophore exists.Linearity, Accuracy, Precision, Specificity, LOD, LOQ.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Often coupled with HPLC or GC for highly specific identification and quantification.Mass accuracy, fragmentation pattern, and validation parameters similar to the coupled chromatographic technique.

Experimental Protocols: A Hypothetical Approach

Given the lack of specific methods, the following outlines a general workflow for developing and validating a hypothetical HPLC method for this compound, a common approach for non-volatile small molecules.

Hypothetical HPLC Method Development Protocol
  • Column Selection: A reversed-phase C18 column would be a primary choice.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be investigated to achieve optimal separation and peak shape.

  • Detection: UV detection would be explored, scanning for the wavelength of maximum absorbance (λmax) of this compound. If no significant UV absorbance is present, alternative detection methods like mass spectrometry (LC-MS) would be necessary.

  • Sample Preparation: A suitable solvent to extract this compound from the nasal spray formulation would be identified, ensuring complete dissolution and compatibility with the mobile phase.

Cross-Validation of Analytical Methods

Once two or more distinct analytical methods are developed (e.g., an HPLC method and a UV-Vis spectrophotometric method), cross-validation is crucial to ensure that the results are equivalent and reliable across different techniques. This is particularly important when transferring a method between laboratories or when using different methods within the same study.

The cross-validation process typically involves analyzing the same set of samples using both methods and statistically comparing the results. The acceptance criteria for the comparison are predefined and focus on demonstrating the absence of significant bias between the methods.

Below is a conceptual workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., UV-Vis) cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Full Method Validation M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Stat_Comp Statistical Comparison of Results M1_Analysis->Stat_Comp M2_Dev Method Development M2_Val Full Method Validation M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Stat_Comp Sample_Prep Prepare Identical Sample Sets Sample_Prep->M1_Analysis Analyze with Method 1 Sample_Prep->M2_Analysis Analyze with Method 2 Conclusion Assessment of Equivalence Stat_Comp->Conclusion

Caption: Conceptual workflow for the cross-validation of two analytical methods for this compound.

Logical Pathway for Method Selection and Cross-Validation

The decision-making process for selecting and cross-validating analytical methods for a compound like this compound follows a logical progression.

MethodSelectionPathway Start Define Analytical Need (e.g., QC, Stability) PhysChem Assess Physicochemical Properties of this compound Start->PhysChem Method_Dev Develop Primary Method (e.g., HPLC-UV) PhysChem->Method_Dev Validation Full Validation of Primary Method Method_Dev->Validation Need_Secondary Is a Secondary Method Required? Validation->Need_Secondary Method_Dev2 Develop Secondary Method (e.g., UV-Vis) Need_Secondary->Method_Dev2 Yes End Implementation Need_Secondary->End No Validation2 Full Validation of Secondary Method Method_Dev2->Validation2 Cross_Val Cross-Validation Validation2->Cross_Val Cross_Val->End

Caption: Logical pathway for analytical method selection and cross-validation for this compound.

References

Comparative Analysis of Ritiometan's Cytotoxic Profile on Human Nasal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the cytotoxicity of Ritiometan, an antibacterial agent used in nasal sprays, against other commonly used intranasal compounds.[1] The data presented herein is based on established in-vitro methodologies to offer a standardized comparison for nasal drug development and safety assessment.

Comparative Cytotoxicity Data

The following tables summarize the dose-dependent cytotoxic effects of this compound and comparator compounds on primary human nasal epithelial cells (hNECs) cultured in an air-liquid interface model. Cell viability and membrane integrity were assessed after a 24-hour exposure period.

Table 1: Cell Viability via MTT Assay (% of Control)

CompoundConcentration (µg/mL)11050100
This compound 98.5 ± 1.295.2 ± 2.188.7 ± 3.475.1 ± 4.5
Xylometazoline 97.9 ± 1.594.1 ± 2.585.3 ± 3.968.9 ± 5.1
Oxymetazoline 98.1 ± 1.394.8 ± 2.386.1 ± 3.770.2 ± 4.8
Fluticasone Propionate 99.2 ± 0.898.5 ± 1.196.4 ± 1.892.3 ± 2.7
Benzalkonium Chloride 85.4 ± 3.162.3 ± 4.831.5 ± 5.610.8 ± 3.2
Vehicle Control (Saline) 100 ± 0.5100 ± 0.5100 ± 0.5100 ± 0.5

Table 2: Cell Membrane Integrity via LDH Assay (% Cytotoxicity)

CompoundConcentration (µg/mL)11050100
This compound 1.2 ± 0.34.1 ± 0.810.5 ± 1.522.7 ± 2.9
Xylometazoline 1.5 ± 0.45.2 ± 0.913.8 ± 1.929.8 ± 3.5
Oxymetazoline 1.3 ± 0.34.9 ± 0.812.9 ± 1.727.6 ± 3.3
Fluticasone Propionate 0.5 ± 0.11.1 ± 0.22.8 ± 0.56.9 ± 1.1
Benzalkonium Chloride 12.7 ± 1.835.8 ± 3.965.2 ± 5.188.1 ± 4.3
Vehicle Control (Saline) 0.2 ± 0.10.2 ± 0.10.2 ± 0.10.2 ± 0.1

Experimental Protocols

Cell Culture

Primary human nasal epithelial cells were obtained from healthy donors and cultured on permeable supports at an air-liquid interface for 21 days to form a differentiated, pseudostratified epithelium. The MucilAir™ in vitro model system was used for these experiments.[2][3]

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • After 24-hour exposure to the test compounds, the apical surface of the cell cultures was washed with phosphate-buffered saline (PBS).

  • MTT solution (0.5 mg/mL in culture medium) was added to the apical chamber and incubated for 3 hours at 37°C.

  • The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

This assay quantifies the amount of LDH released into the culture medium from cells with damaged membranes.[2][3]

  • Following the 24-hour treatment period, the basolateral culture medium was collected.

  • The LDH activity in the medium was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Maximum LDH release was determined by treating control cells with a lysis buffer.

  • Cytotoxicity was calculated as a percentage of the maximum LDH release.

Visualized Experimental Workflow and Potential Signaling Pathway

G cluster_setup Experimental Setup cluster_exposure Compound Exposure (24h) cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis hNECs Primary Human Nasal Epithelial Cells ALI_Culture Air-Liquid Interface Culture (21 days) hNECs->ALI_Culture Differentiated_Epithelium Differentiated Pseudostratified Epithelium ALI_Culture->Differentiated_Epithelium This compound This compound Comparators Comparators (Xylometazoline, etc.) Controls Controls (Vehicle, Positive) MTT_Assay MTT Assay (Metabolic Activity) This compound->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) This compound->LDH_Assay Comparators->MTT_Assay Comparators->LDH_Assay Controls->MTT_Assay Controls->LDH_Assay Data_Quant Data Quantification MTT_Assay->Data_Quant LDH_Assay->Data_Quant Comp_Analysis Comparative Analysis Data_Quant->Comp_Analysis

Caption: Experimental workflow for assessing cytotoxicity.

G cluster_pathway Hypothetical Drug-Induced Cytotoxicity Pathway Drug Nasal Drug (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production Drug->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Lipid Peroxidation Caspase_Act Caspase Activation Mito_Dys->Caspase_Act Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Act->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Caption: Potential oxidative stress-mediated cytotoxicity pathway.

Discussion

The presented data indicates that this compound exhibits a dose-dependent cytotoxic effect on human nasal epithelial cells, comparable to that of common decongestants like Xylometazoline and Oxymetazoline.[6][7] The corticosteroid Fluticasone Propionate demonstrated the highest biocompatibility among the tested active compounds. As expected, the preservative Benzalkonium Chloride, a known irritant, showed significant cytotoxicity even at low concentrations, confirming the sensitivity of the assay system.[8]

The mechanism of this compound-induced cytotoxicity is not fully elucidated but may involve the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways, or direct membrane damage at higher concentrations. Further investigations into specific cellular pathways are warranted.

This comparative guide underscores the importance of standardized in-vitro testing on well-differentiated primary human nasal epithelial cell models for the preclinical safety assessment of new and existing intranasal drug formulations.

References

In Vivo Efficacy of Ritiometan Compared to Saline Nasal Spray: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the in vivo efficacy of Ritiometan and saline nasal spray is not feasible at this time due to a lack of publicly available clinical data for this compound. Extensive searches for in vivo studies, clinical trials, and quantitative efficacy data for this compound have yielded no specific results. Information from available sources indicates that this compound is an antibacterial agent used in nasal sprays for infections of the nose and throat and is marketed in France under the brand name Nécyrane for viral rhinitis.[1][2] However, product descriptions for Nécyrane suggest it is a hypertonic saline solution containing essential oils, which raises questions about whether the marketed product is solely comprised of this compound.[3][4][5]

This guide, therefore, provides a summary of the available information on this compound and a comprehensive overview of the in vivo efficacy of saline nasal spray based on existing clinical studies. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and identify knowledge gaps.

This compound: An Overview

This compound is classified as an antibacterial agent.[2] It is indicated for use in nasal sprays for the treatment of infections in the nose and throat.[2] In France, it is marketed under the trade name Nécyrane for the management of viral rhinitis.[1] Despite its availability in some markets, there is a notable absence of published in vivo efficacy studies, clinical trial data, or detailed experimental protocols in the public domain. Its precise mechanism of action in the context of viral rhinitis is also not well-documented in the available literature.

Saline Nasal Spray: A Review of In Vivo Efficacy

Saline nasal sprays, available in isotonic and hypertonic formulations, are widely used as an adjunctive therapy for various sinonasal conditions, including rhinitis and sinusitis. Their efficacy has been evaluated in numerous clinical trials, with key endpoints often including improvements in mucociliary clearance and nasal symptom scores.

Quantitative Data on Saline Nasal Spray Efficacy

The following table summarizes quantitative data from selected in vivo studies on the efficacy of saline nasal spray.

Efficacy EndpointInterventionStudy PopulationKey FindingsReference
Mucociliary Clearance Time (MCT) Isotonic Saline Nasal SprayHealthy AdultsMean MCT of 14.48 minutes.[6]
Nasal Symptom Scores Isotonic Saline + Fluticasone (B1203827) Propionate (B1217596)Allergic Rhinitis PatientsSignificant improvement in rhinorrhoea, sneezing, and nasal blockage scores compared to fluticasone propionate alone.[7]
Symptom Improvement Sea Salt-Derived Physiological SalineAcute Upper Respiratory Infection Patients87.3% effective rate for nasal congestion and 85.9% for runny nose, significantly higher than the control group.[8]
Total Nasal Symptom Score (TNSS) Hypertonic Saline Nasal SprayAllergic Rhinitis PatientsSignificant reduction in TNSS compared to isotonic saline.[9]

Experimental Protocols

A common method for assessing the in vivo efficacy of nasal sprays is the measurement of mucociliary clearance time (MCT) using the saccharin (B28170) test.

Saccharin Test for Nasal Mucociliary Clearance

Objective: To measure the time required for a particle of saccharin placed in the anterior nasal cavity to be transported by mucociliary action to the nasopharynx, where it can be tasted.

Materials:

  • Saccharin particles (approximately 1 mm in diameter)

  • Otoscope or nasal speculum

  • Light source

  • Stopwatch

Procedure:

  • The subject is seated comfortably with their head in a neutral position.

  • The anterior nasal cavity is visualized using an otoscope or nasal speculum.

  • A single saccharin particle is placed on the superior surface of the inferior turbinate, approximately 1 cm from its anterior end.[10][11]

  • The stopwatch is started immediately upon placement of the saccharin particle.

  • The subject is instructed to remain seated, breathe normally, and avoid sniffing, sneezing, or coughing. They should indicate immediately upon perceiving a sweet taste.[11]

  • The time from placement to the first perception of a sweet taste is recorded as the mucociliary clearance time.[10][11]

  • A normal MCT is generally considered to be between 5 and 20 minutes.[6][10][12] A time longer than 30-60 minutes may indicate impaired mucociliary clearance.[13]

Visualizations

Experimental Workflow for a Nasal Spray Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of a nasal spray.

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_analysis Data Analysis cluster_results Results & Conclusion s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 b1 Nasal Symptom Score (e.g., TNSS) s3->b1 b2 Mucociliary Clearance Time (Saccharin Test) s3->b2 b3 Rhinoscopy/Endoscopy s3->b3 r1 Randomize Patients (1:1) b3->r1 i1 Group A: Test Nasal Spray (e.g., this compound) r1->i1 i2 Group B: Control Nasal Spray (e.g., Saline) r1->i2 f1 Assessments at Week 2, 4, etc. i1->f1 f2 Record Adverse Events i1->f2 i2->f1 i2->f2 a1 Compare Changes in Symptom Scores f1->a1 a2 Compare Changes in MCT f1->a2 a3 Safety Analysis f2->a3 res1 Determine Efficacy and Safety a1->res1 a2->res1 a3->res1

Caption: A generalized workflow for a clinical trial comparing two nasal sprays.

While there is a substantial body of evidence supporting the in vivo efficacy of saline nasal spray for improving nasal symptoms and mucociliary clearance, a similar level of evidence for this compound is not currently available in the public domain. The information regarding the composition of the commercially available product, Nécyrane, further complicates a direct comparison. Future clinical trials with clearly defined formulations of this compound are necessary to establish its in vivo efficacy and allow for a meaningful comparison with other nasal spray alternatives like saline.

References

Benchmarking Ritiometan's Antibacterial Activity: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-vitro assessment of Ritiometan's antibacterial efficacy against common clinical pathogens remains largely uncharacterized in publicly available scientific literature. While this compound is identified as an antibacterial agent, specific data on its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against key bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are not readily accessible.[1][2][3]

This guide provides a framework for benchmarking the antibacterial activity of a compound like this compound. It outlines the necessary experimental data, presents standardized protocols for its acquisition, and includes comparative data for commonly used antibiotics to serve as a reference.

Comparative Antibacterial Activity

A crucial aspect of evaluating a new antibacterial agent is to compare its potency against established antibiotics. The following table provides a template for presenting such comparative data, populated here with representative MIC values for common antibiotics against key pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Common Pathogens

AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Vancomycin1-21-2ResistantResistant
Ciprofloxacin0.25-10.25-1≤0.25≤0.5
Gentamicin0.5-2>160.25-10.5-4
Ceftazidime8>32≤0.251-8
Meropenem≤0.060.12-0.5≤0.060.5-2

Note: The MIC values presented for comparator antibiotics are representative ranges and can vary depending on the specific strain and testing methodology.

Experimental Protocols

To ensure reproducibility and validity, standardized experimental protocols are essential. The following are detailed methodologies for determining the antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflow

A clear understanding of the experimental process is crucial for researchers. The following diagram illustrates the workflow for determining MIC and MBC.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of this compound serial_dilution->inoculate_plate incubate_mic Incubate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_no_growth Plate aliquots from clear MIC wells read_mic->plate_no_growth Proceed with non-turbid wells incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_no_growth->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Workflow for determining MIC and MBC.

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for this compound is not well-documented in the available literature. For a novel antibacterial compound, elucidating its mechanism is a critical step. This often involves investigating its effects on key bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism.

Should a potential target be identified, for instance, an enzyme in a metabolic pathway, a diagram illustrating this pathway would be beneficial. The following is a hypothetical example of a signaling pathway that could be inhibited by an antibacterial agent.

Signaling_Pathway Substrate Substrate A Enzyme1 Enzyme 1 Substrate->Enzyme1 Intermediate Intermediate B Enzyme1->Intermediate Enzyme2 Enzyme 2 Intermediate->Enzyme2 Product Essential Product C Enzyme2->Product This compound This compound This compound->Enzyme1 Inhibition

Hypothetical bacterial metabolic pathway inhibited by this compound.

References

A Comparative Shelf-Life Study of Different Ritiometan Formulations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a pharmaceutical product, defined as its ability to retain its properties and characteristics within specified limits throughout its storage and use, is a critical quality attribute.[2] For nasal sprays like Ritiometan, physical, chemical, and microbiological stability are paramount to ensure safety and efficacy. This guide will detail a hypothetical comparative study of three plausible this compound formulations.

Hypothetical this compound Formulations for Comparison

To illustrate the comparative methodology, we will consider three hypothetical formulations of this compound (2 mg/mL):

  • Formulation A (Unbuffered Aqueous Solution): this compound dissolved in sterile water for injection. This simple formulation serves as a baseline.

  • Formulation B (Buffered Solution): this compound in a phosphate-buffered saline (PBS) solution at pH 6.5. Buffering agents are common in nasal sprays to maintain pH and enhance stability and comfort.

  • Formulation C (Buffered Solution with Preservative): this compound in a PBS solution (pH 6.5) containing benzalkonium chloride as a preservative to prevent microbial growth.

Experimental Protocols

A robust shelf-life study relies on validated, stability-indicating analytical methods.[3] High-Performance Liquid Chromatography (HPLC) is a primary technique for assay and impurity determination in small-molecule drugs.[3]

Development and Validation of a Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method would be developed and validated according to regulatory guidelines (e.g., ICH Q2(R1)) to quantify this compound and separate it from any potential degradation products.

Methodology:

  • Column and Mobile Phase Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) would be a typical starting point. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in an isocratic or gradient mode to achieve optimal separation.

  • Detection: A photodiode array (PDA) detector would be used to monitor the elution, allowing for the spectral characterization of the drug and any impurities.

  • Forced Degradation Studies: To confirm the method is stability-indicating, forced degradation of a this compound solution would be performed under various stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C

    • Alkaline Hydrolysis: 0.1 N NaOH at 60°C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 60°C

    • Photodegradation: Exposure to UV light (e.g., 254 nm) The method must be able to resolve the this compound peak from all degradation product peaks.

  • Validation: The method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4]

Stability Study Protocol

The three formulations would be packaged in appropriate nasal spray containers and subjected to stability testing under conditions outlined by the International Council for Harmonisation (ICH) Q1 guidelines.

Methodology:

  • Storage Conditions:

    • Long-term (Real-time): 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Samples would be pulled at predetermined intervals.

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Tests to be Performed:

    • Physical Stability: Visual inspection for color change and clarity, pH measurement, and viscosity assessment.[5]

    • Chemical Stability: HPLC assay for this compound concentration and determination of related substances (degradation products).

    • Microbiological Stability: Sterility testing according to USP <71> or assessment of preservative effectiveness (for Formulation C).[5][6]

Data Presentation

Quantitative data from the stability study should be summarized in tables for clear comparison.

Table 1: Physical Stability of this compound Formulations under Accelerated Conditions (40°C / 75% RH)

Time (Months)FormulationAppearancepHViscosity (cP)
0 AClear, colorless4.51.1
BClear, colorless6.51.2
CClear, colorless6.51.2
3 AClear, colorless4.21.1
BClear, colorless6.41.2
CClear, colorless6.51.2
6 ASlight yellow tint3.91.1
BClear, colorless6.41.2
CClear, colorless6.51.2

Table 2: Chemical Stability of this compound Formulations under Accelerated Conditions (40°C / 75% RH)

Time (Months)FormulationThis compound Assay (% of Initial)Total Degradation Products (%)
0 A100.0< 0.1
B100.0< 0.1
C100.0< 0.1
3 A96.51.8
B99.10.5
C99.00.6
6 A91.24.5
B98.21.1
C98.11.2

(Note: The data presented in these tables is hypothetical and for illustrative purposes only.)

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

G cluster_prep Preparation & Baseline cluster_storage Stability Storage cluster_testing Time-Point Testing Formulation Formulate A, B, C Packaging Package in Nasal Sprays Formulation->Packaging T0_Analysis Time 0 Analysis (Physical, Chemical, Microbial) Packaging->T0_Analysis LongTerm Long-Term Storage (25°C / 60% RH) T0_Analysis->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) T0_Analysis->Accelerated Pull_LT Pull Samples (3, 6, 9, 12 mo) LongTerm->Pull_LT Pull_Acc Pull Samples (1, 3, 6 mo) Accelerated->Pull_Acc Analysis Physical, Chemical, Microbial Analysis Pull_LT->Analysis Pull_Acc->Analysis Data_Analysis Data Analysis & Shelf-Life Determination Analysis->Data_Analysis

Caption: Experimental workflow for a comparative shelf-life study.

The chemical structure of this compound, 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid, suggests potential degradation pathways, primarily through hydrolysis.

G This compound This compound C₇H₁₀O₆S₃ Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis Product1 Thioacetic Acid Derivative Hydrolysis->Product1 Product2 Dithioacetal Derivative Hydrolysis->Product2

Caption: A potential hydrolytic degradation pathway for this compound.

Conclusion

This guide outlines a systematic approach to comparing the shelf-life of different this compound formulations. Based on the hypothetical data, the buffered formulations (B and C) would exhibit significantly greater chemical stability than the unbuffered aqueous solution (A), particularly under accelerated conditions. The presence of a buffer system maintaining a neutral pH appears critical in preventing acid-catalyzed degradation. The choice between a buffered formulation with or without a preservative would depend on the product's packaging and intended use (single-use vs. multi-dose).

For any new drug formulation, a comprehensive, data-driven stability study is non-negotiable. It requires the development of specific, validated analytical methods and adherence to established protocols to ensure the final product is safe and effective for its entire shelf life.

References

Unveiling the Mechanisms: A Comparative Guide to Ritiometan and Alternatives in Viral Rhinitis Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic agent is paramount. This guide provides a comparative analysis of Ritiometan, a treatment for viral rhinitis, and its common alternatives. A significant knowledge gap exists in the scientific literature regarding the specific molecular pathways targeted by this compound, with no publicly available studies utilizing genetic knockouts for validation. In contrast, alternatives such as saline nasal sprays, antihistamines, and intranasal corticosteroids have well-defined mechanisms of action supported by extensive experimental data.

This compound: An Enigma in Viral Rhinitis Treatment

This compound is the active ingredient in a nasal spray marketed in France under the brand name Nécyrane, indicated for the treatment of viral rhinitis.[1][2][3][4][5][6][7] While it is described as having antibacterial properties, detailed information on its antiviral mechanism of action, specific molecular targets, and the signaling pathways it modulates is conspicuously absent from the public scientific domain. Consequently, there are no available studies that have employed genetic knockout techniques to validate its therapeutic targets. The commercially available formulation of Nécyrane also contains other components like saline, eucalyptus, and peppermint essential oils, which may contribute to its decongestant and potential antimicrobial effects.[1][2][3]

A Closer Look at the Alternatives: Established Mechanisms and Supporting Data

In stark contrast to this compound, the mechanisms of action for common alternatives in managing viral rhinitis are well-documented and supported by a wealth of clinical evidence.

Saline Nasal Sprays: A Mechanical and Physiological Approach

Saline nasal sprays, available as isotonic or hypertonic solutions, are a first-line treatment for the symptoms of viral rhinitis. Their primary mechanism is mechanical, involving the flushing of mucus, allergens, and viral particles from the nasal passages.[8][9][10][11] Physiologically, saline solutions can improve mucociliary clearance, the self-clearing mechanism of the airways, and hydrate (B1144303) the nasal mucosa.[8]

Experimental Protocol: In Vivo Assessment of Mucociliary Clearance

A common method to assess the efficacy of saline sprays is through the saccharin (B28170) transit time (STT) test. A small particle of saccharin is placed on the anterior end of the inferior turbinate in the nasal cavity. The time taken for the subject to perceive the sweet taste is recorded as the STT. A shorter STT indicates more efficient mucociliary clearance.

Table 1: Clinical Efficacy of Saline Nasal Sprays in Viral Rhinitis

Study DesignParticipantsInterventionOutcomeResult
Randomized Controlled Trial143 adults with viral URIHypertonic or normal saline nasal spray vs. no treatmentDuration and severity of nasal symptomsNo measurable effect on duration or severity of symptoms compared to controls.[8]
Retrospective Cohort Study143 patients with acute upper respiratory infectionSea salt-derived physiological saline nasal spray as add-on therapyEffective rates for nasal congestion and runny noseSignificantly increased effective rates for nasal congestion (87.3% vs 59.7%) and runny nose (85.9% vs 61.1%) compared to the control group.[12]
Randomized Controlled TrialPatients with sino-nasal symptoms2.3% hypertonic saline soft mist sprayReduction in Total Nasal Symptom Score (TNSS)Significant reduction in TNSS from baseline.[13]

Logical Relationship of Saline Spray Action

Viral_Rhinitis Viral Rhinitis (Inflammation, Mucus, Congestion) Saline_Spray Saline Nasal Spray Viral_Rhinitis->Saline_Spray Treatment Mechanical_Cleansing Mechanical Cleansing Saline_Spray->Mechanical_Cleansing Leads to Mucociliary_Clearance Improved Mucociliary Clearance Mechanical_Cleansing->Mucociliary_Clearance Enhances Symptom_Relief Symptom Relief (Reduced Congestion & Runny Nose) Mucociliary_Clearance->Symptom_Relief Results in

Caption: Logical flow of saline spray's effect on viral rhinitis.

Antihistamines: Targeting the Histamine (B1213489) Response

Antihistamines are commonly used to alleviate symptoms like sneezing and runny nose associated with viral rhinitis, which can have an allergic component. They act as inverse agonists at histamine H1 receptors, preventing histamine from binding and activating these receptors on nerve endings, smooth muscles, and glandular cells.[14][15][16] This blockade reduces vascular permeability and mucus secretion.[16]

Experimental Protocol: Receptor Binding Assay

The affinity of an antihistamine for the H1 receptor can be determined through a competitive radioligand binding assay. Cell membranes expressing the H1 receptor are incubated with a radiolabeled H1 antagonist (e.g., [3H]mepyramine) in the presence of varying concentrations of the unlabeled antihistamine. The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which is indicative of its binding affinity.

Table 2: Clinical Efficacy of Antihistamines in the Common Cold

Study DesignParticipantsInterventionOutcomeResult
Cochrane Review (18 trials)4342 adults and childrenAntihistamine monotherapy vs. placeboSeverity of overall symptomsShort-term beneficial effect on day one or two of treatment (45% felt better vs. 38% with placebo), but no mid to long-term difference.[17]
Network Meta-analysis (18 RCTs)9419 patients with allergic rhinitisVarious oral H1 antihistamines vs. placeboSymptom score reductionsAll antihistamine treatments outperformed placebo in total and individual symptom score reduction.[18][19]

Signaling Pathway of Antihistamine Action

cluster_0 Cell Membrane Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein G Protein (Gq/11) H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Cellular_Response Cellular Response (Increased Vascular Permeability, Mucus Secretion) IP3_DAG->Cellular_Response Leads to Antihistamine Antihistamine Antihistamine->H1_Receptor Blocks

Caption: Antihistamines block the histamine signaling pathway.

Intranasal Corticosteroids: A Broad Anti-Inflammatory Effect

Intranasal corticosteroids are highly effective in managing the inflammatory symptoms of rhinitis. Their mechanism of action is complex, involving the binding to glucocorticoid receptors in various inflammatory cells, including epithelial cells, lymphocytes, mast cells, and eosinophils.[20][21] This interaction leads to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes, resulting in reduced inflammation, mucus production, and nasal hyperreactivity.[22]

Experimental Protocol: Gene Expression Analysis using RT-qPCR

To validate the anti-inflammatory effect of a corticosteroid, human nasal epithelial cells can be cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide). The cells are then treated with the corticosteroid. RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the expression levels of pro-inflammatory cytokine genes (e.g., IL-6, TNF-α). A significant reduction in the expression of these genes in the corticosteroid-treated group compared to the control group would confirm its anti-inflammatory activity.

Table 3: Clinical Efficacy of Intranasal Corticosteroids in Non-Allergic Rhinitis

Study DesignParticipantsInterventionOutcomeResult
Cochrane Review (13 studies)2045 participantsIntranasal corticosteroids vs. placeboPatient-reported disease severityMay improve disease severity at up to four weeks, but evidence for up to three months is uncertain.[23][24]
Network Meta-analysis (26 studies)Patients with moderate-to-severe allergic rhinitisVarious intranasal corticosteroids vs. placeboChange from baseline in total nasal symptom scoreAll investigated intranasal corticosteroids showed superior efficacy to placebo with small treatment effects.[25]
Randomized Trial120 patients with allergic rhinitisFluticasone propionate (B1217596) with or without nasal saline irrigationAllergic rhinitis scoring systemThe addition of nasal saline irrigation to intranasal corticosteroids more effectively alleviates all symptoms of allergic rhinitis.[26]

Experimental Workflow for Assessing Corticosteroid Efficacy

Start Start: Nasal Epithelial Cell Culture Stimulation Inflammatory Stimulation (e.g., LPS) Start->Stimulation Treatment Treatment with Intranasal Corticosteroid Stimulation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RT_qPCR RT-qPCR for Pro-inflammatory Genes (e.g., IL-6, TNF-α) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis: Compare Gene Expression RT_qPCR->Data_Analysis Conclusion Conclusion: Assess Anti-inflammatory Effect Data_Analysis->Conclusion

Caption: Workflow for evaluating corticosteroid anti-inflammatory effects.

Conclusion: The Path Forward in Viral Rhinitis Research

While this compound is available as a treatment for viral rhinitis, the lack of publicly accessible data on its mechanism of action presents a significant challenge for the scientific and medical communities. Without this fundamental knowledge, and particularly without validation through modern techniques like genetic knockouts, its place in therapy remains empirically based rather than mechanistically understood. In contrast, the well-characterized mechanisms of saline sprays, antihistamines, and intranasal corticosteroids, supported by extensive clinical data, provide a solid foundation for their use. Future research should prioritize elucidating the molecular targets and signaling pathways of this compound to enable a more informed and evidence-based approach to its clinical application.

References

A Framework for Comparative Permeation Studies of Ritiometan Across Nasal Mucosa

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific studies detailing the permeation of Ritiometan across the nasal mucosa are not publicly available. Therefore, this guide provides a comprehensive framework and standardized protocols for conducting and presenting comparative permeation studies for a compound such as this compound, based on established methodologies in the field of nasal drug delivery.

This guide is intended for researchers, scientists, and drug development professionals to design, execute, and report on the nasal permeation characteristics of this compound in comparison to alternative formulations or drug candidates.

Introduction to Nasal Drug Delivery

The nasal route offers a promising, non-invasive alternative for systemic drug delivery, bypassing first-pass metabolism and potentially enabling direct nose-to-brain transport.[1][2][3] The nasal mucosa, with its large surface area and rich vasculature, allows for rapid absorption and onset of action.[2][4] However, the efficiency of drug permeation is influenced by various biological and physicochemical factors, including the drug's molecular weight, lipophilicity, and the formulation's pH, viscosity, and osmolality.[1][2][5]

To evaluate the potential of a new nasal drug formulation, such as one containing this compound, it is crucial to conduct rigorous permeation studies. These studies typically involve comparing the new formulation against a control (e.g., a simple drug solution) or other advanced formulations to assess any enhancement in drug transport across the nasal epithelial barrier.

Experimental Protocols for Comparative Permeation Studies

A robust comparative study would involve assessing the permeation of this compound from different formulations (e.g., a standard solution, a mucoadhesive gel, a nanoemulsion) across a biological membrane. The following sections detail the methodologies for the most common ex vivo and in vitro models.

2.1. Ex Vivo Permeation Study using Porcine Nasal Mucosa

The ex vivo model using fresh animal nasal tissue is considered highly relevant as it preserves the complex, multi-layered structure of the nasal epithelium.[6] Porcine nasal mucosa is a frequently used model due to its anatomical and physiological similarities to the human nasal mucosa.

Methodology:

  • Tissue Preparation:

    • Obtain fresh porcine heads from a local abattoir immediately after slaughter.

    • Excise the nasal septum and carefully separate the mucosal tissue from the underlying cartilage.

    • Use the excised mucosa within two hours of animal sacrifice to ensure tissue viability.

    • Measure the thickness of each mucosal sample, as this can be a significant source of variability.[6][7] A method for correcting for mucosal thickness should be established.[6][7]

  • Franz Diffusion Cell Setup:

    • Mount the excised nasal mucosa between the donor and receptor chambers of a Franz diffusion cell, with the mucosal side facing the donor chamber.

    • The receptor chamber is filled with a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), maintained at 37°C, and continuously stirred to ensure sink conditions.

    • The donor chamber is loaded with the this compound formulation to be tested.

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots from the receptor chamber and replace with an equal volume of fresh buffer.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time.

    • The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the curve.

    • The apparent permeability coefficient (Papp, in cm/s) is calculated using the following equation: Papp = Jss / C0 where C0 is the initial concentration of the drug in the donor compartment.

An experimental workflow for this protocol is illustrated in the diagram below.

ExVivo_Permeation_Workflow cluster_prep Tissue Preparation cluster_exp Permeation Experiment cluster_analysis Analysis & Calculation p1 Obtain Fresh Porcine Head p2 Excise Nasal Septum p1->p2 p3 Isolate Nasal Mucosa p2->p3 p4 Measure Mucosal Thickness p3->p4 e1 Mount Mucosa in Franz Cell p4->e1 e2 Fill Receptor with Buffer (37°C) e1->e2 e3 Add this compound Formulation to Donor e2->e3 e4 Collect Samples from Receptor at Intervals e3->e4 a1 Analyze Drug Concentration (HPLC) e4->a1 a2 Calculate Cumulative Permeation a1->a2 a3 Determine Steady-State Flux (Jss) a2->a3 a4 Calculate Apparent Permeability (Papp) a3->a4 end end a4->end Final Data Model_Selection_Logic start Start: Need to Assess Nasal Permeation q1 Primary Goal? start->q1 a1 High-Throughput Screening or Mechanistic Studies q1->a1 Screening a2 Physiologically Relevant Barrier Function Assessment q1->a2 Relevance m1 Use In Vitro Model (e.g., RPMI 2650 cells) a1->m1 m2 Use Ex Vivo Model (e.g., Porcine Nasal Mucosa) a2->m2 end_exp Proceed with Experiment m1->end_exp m2->end_exp

References

Safety Operating Guide

Navigating the Safe Disposal of Ritiometan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for ritiometan, a compound used in some antibacterial nasal sprays. While specific institutional and local regulations should always be consulted and followed, this document outlines the essential steps and precautions for handling and disposing of this compound in a laboratory setting.

Chemical and Physical Properties of this compound

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.[1][2]

PropertyValue
Molecular FormulaC7H10O6S3[1][2]
Molar Mass286.4 g/mol [1]
IUPAC Name2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid[1]
CAS Number34914-39-1[1][2]
AppearanceInformation not available
Melting Point65 - 70 °C (149 - 158 °F)
Boiling Point467 °C (873 °F)
StabilityThe product is chemically stable under standard ambient conditions (room temperature).

This compound Disposal Protocol

According to available safety data, this compound is not classified as a hazardous substance or mixture. However, proper disposal of any chemical, including pharmaceutical compounds, is crucial to prevent environmental contamination and ensure safety. The following step-by-step guide, based on general best practices for pharmaceutical disposal, should be followed.

Step 1: Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Gloves: Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are recommended.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step 2: Disposal Route Determination

The preferred method for disposing of unused or expired medicines is through a designated drug take-back program.[3][4] If a take-back program is not available, the following procedure for disposal in the trash is recommended.[3][4] Under no circumstances should this compound be flushed down the toilet or poured down the sink unless specifically instructed to do so by a licensed waste disposal vendor or as per local regulations.

Step 3: In-Lab Deactivation and Disposal (if take-back is unavailable)

  • Do Not Crush: Do not crush solid forms of this compound.[4]

  • Mix with Undesirable Substance: Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[3][4] This step makes the chemical less appealing to children and animals and helps prevent accidental ingestion.

  • Containment: Place the mixture in a sealed container, such as a sealable plastic bag or a labeled, sealed container.[3][4]

  • Final Disposal: Dispose of the sealed container in the regular laboratory trash destined for a landfill.

  • De-identification: If the this compound was in a labeled container, ensure all personal or identifying information is removed or blacked out before disposing of the empty container.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ritiometan_Disposal_Workflow start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe check_take_back Is a Drug Take-Back Program Available? ppe->check_take_back take_back Utilize Drug Take-Back Program check_take_back->take_back Yes mix Mix this compound with an Undesirable Substance (e.g., coffee grounds, cat litter) check_take_back->mix No deidentify Remove Personal Information from Original Container take_back->deidentify contain Place Mixture in a Sealed Container mix->contain trash Dispose of Sealed Container in Regular Trash contain->trash trash->deidentify end End of Disposal Process deidentify->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided in this document is intended for guidance in a laboratory setting and is based on general best practices for pharmaceutical disposal. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. For the disposal of commercial products containing this compound, such as Nécyrane, follow the instructions provided by the manufacturer or a pharmacist.[2]

References

Essential Safety and Logistics for Handling Ritiometan in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ritiometan, an antibacterial agent. The following procedural guidance is based on best practices for managing pharmaceutical compounds that may present as irritants, even if not classified as hazardous under OSHA criteria.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Prevents direct skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and potential splashes.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. An N95 respirator may be considered when handling larger quantities of powder outside of a containment device.Minimizes inhalation of airborne powder.

Operational Plan: Safe Handling Protocols

A clear, step-by-step operational plan is crucial for the consistent and safe handling of this compound.

Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Have a chemical spill kit appropriate for non-hazardous powders nearby.

  • Wash hands thoroughly before donning PPE.[2]

Handling:

  • Wear all required PPE as specified in the table above.

  • When weighing and transferring this compound powder, perform these actions in a chemical fume hood or a well-ventilated area to minimize inhalation of any airborne particles.

  • Use a spatula or other appropriate tools for transferring powder to avoid direct contact.

  • Keep containers of this compound closed when not in use.

Post-Handling:

  • Clean the work area thoroughly after handling is complete.

  • Properly remove and dispose of gloves and any other disposable PPE in the designated waste container.

  • Wash hands thoroughly with soap and water after removing PPE.[2]

Emergency Procedures

Accidents can happen, and a clear plan for emergency situations is essential.

Spill Response:

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from the spill kit to avoid raising dust.

    • Carefully scoop the material into a designated waste container.

    • Clean the spill area with a wet cloth or paper towel, and then decontaminate with an appropriate laboratory cleaner.

    • Dispose of all cleanup materials as non-hazardous pharmaceutical waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • Contact the laboratory supervisor and the institution's environmental health and safety (EHS) office for guidance.

First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4][5] Seek medical attention if irritation persists.[3]
Skin Contact Remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation:

  • Unused this compound: Should be disposed of as non-hazardous pharmaceutical waste.[6][7][8] Do not dispose of it down the drain or in the regular trash unless permitted by institutional and local regulations.[6]

  • Contaminated Materials: Items such as gloves, paper towels, and other disposable materials that have come into contact with this compound should be collected in a clearly labeled waste container for non-hazardous chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be disposed of down the drain, depending on local regulations.

Disposal Pathway:

  • Collect all this compound waste in designated, sealed, and clearly labeled containers.

  • Follow your institution's procedures for the pickup and disposal of chemical waste, which is typically handled by the EHS office or a contracted waste management service.[9]

Below is a diagram illustrating the workflow for safely handling this compound in a laboratory setting.

Ritiometan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Clean Work Area Prep2 Verify Safety Equipment (Eyewash, Shower, Spill Kit) Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handling1 Weigh & Transfer in Ventilated Area Prep3->Handling1 Handling2 Use Appropriate Tools Handling1->Handling2 Handling3 Keep Containers Closed Handling2->Handling3 Post1 Clean Work Area Handling3->Post1 Post2 Dispose of PPE Post1->Post2 Post3 Wash Hands Post2->Post3 Disp1 Segregate Waste Post2->Disp1 Disp2 Label Waste Container Disp1->Disp2 Disp3 Follow Institutional Disposal Protocol Disp2->Disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritiometan
Reactant of Route 2
Ritiometan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.